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  • Product: Sodium 2-(octylphenoxy)ethyl sulphate
  • CAS: 63175-99-5

Core Science & Biosynthesis

Foundational

Targeted Synthesis and Process Validation of Sodium 2-(octylphenoxy)ethyl sulphate: A Mechanistic Whitepaper

Executive Summary Sodium 2-(octylphenoxy)ethyl sulphate is a highly specialized anionic surfactant. Unlike broad-spectrum octylphenol ethoxylate sulfates (which contain a Poisson distribution of ethylene oxide units), th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Sodium 2-(octylphenoxy)ethyl sulphate is a highly specialized anionic surfactant. Unlike broad-spectrum octylphenol ethoxylate sulfates (which contain a Poisson distribution of ethylene oxide units), this specific molecule possesses exactly one ethylene oxide (EO) unit (n=1). This structural precision grants it unique critical micelle concentration (CMC) characteristics and exceptional stability in emulsion polymerization and specialized drug formulation matrices. This whitepaper delineates the mechanistic synthesis pathways, precursor selection rationale, and self-validating protocols required to synthesize this molecule with high stereochemical and compositional fidelity.

Precursor Selection & Mechanistic Rationale

The synthesis of Sodium 2-(octylphenoxy)ethyl sulphate demands strict control over the ethoxylation degree and the sulfation kinetics.

  • The Hydrophobe: 4-tert-Octylphenol serves as the hydrophobic tail, providing robust steric bulk and lipophilicity.

  • The Etherification Agent (Causality of n=1): Industrial ethoxylation utilizing ethylene oxide (EO) gas inevitably yields a broad distribution of ethoxymers (n=1, 2, 3, etc.). To achieve a pure n=1 intermediate—2-(octylphenoxy)ethanol[1]—we must bypass EO gas. Instead, we employ a Williamson ether synthesis utilizing 2-chloroethanol and sodium hydroxide. This stoichiometric substitution guarantees the addition of exactly one ethyl ether linkage, preventing uncontrolled chain propagation.

  • The Sulfating Agent: For laboratory and pilot-scale synthesis, chlorosulfonic acid ( ClSO3​H ) is the reagent of choice over sulfur trioxide ( SO3​ ) gas or sulfamic acid. While sulfamic acid yields an ammonium salt[2], and SO3​ requires complex falling-film reactor infrastructure, ClSO3​H allows for precise liquid-phase dosing[3]. The primary mechanistic challenge with ClSO3​H is the highly exothermic release of hydrogen chloride (HCl) gas, which can catalyze the degradation of the ether linkage and form undesirable "neutral oil" by-products if the thermal parameters exceed 5°C[4].

Synthesis Pathway

The synthesis follows a strict three-phase mechanistic pathway: Etherification, Sulfation, and Neutralization.

SynthesisPathway OP 4-tert-Octylphenol OPE 2-(octylphenoxy)ethanol (n=1 Ethoxylate) OP->OPE Williamson Etherification CE 2-Chloroethanol + NaOH CE->OPE HS 2-(octylphenoxy)ethyl hydrogen sulfate OPE->HS Sulfation (0-5°C, -HCl) SA Chlorosulfonic Acid (ClSO3H) SA->HS FINAL Sodium 2-(octylphenoxy) ethyl sulphate HS->FINAL Neutralization (pH 7.5-8.5) NEUT NaOH (aq) Neutralization NEUT->FINAL

Chemical synthesis pathway of Sodium 2-(octylphenoxy)ethyl sulphate.

Self-Validating Experimental Protocols

Expertise & Experience: A protocol is only as reliable as its internal quality control. The following methodologies integrate mandatory QC gates to create a self-validating system.

Protocol A: Williamson Etherification (Synthesis of 2-(octylphenoxy)ethanol)
  • Reaction Setup: Charge a 3-neck round-bottom flask with 1.0 molar equivalent of 4-tert-octylphenol and a 1.2 molar equivalent of NaOH dissolved in aqueous ethanol.

  • Addition: Heat the mixture to 60°C. Dropwise, add 1.1 molar equivalents of 2-chloroethanol over 2 hours.

  • Reflux: Elevate the temperature to 100°C and reflux for 6 hours. Causality: The extended reflux ensures complete consumption of the sterically hindered phenoxide ion.

  • Workup & QC Gate 1: Cool, separate the organic layer, and wash with deionized water until pH neutral.

    • Self-Validation: Perform GC-MS and 1H -NMR on the organic layer. The protocol only proceeds to sulfation if the n=1 mono-ethoxylate purity is >98%[1].

Protocol B: Chlorosulfonic Acid Sulfation
  • Preparation: Dissolve the purified 2-(octylphenoxy)ethanol in anhydrous dichloromethane (DCM) under a strict nitrogen blanket. Moisture must be <50 ppm to prevent explosive hydrolysis of the sulfating agent.

  • Sulfation: Cool the reactor to 0-2°C using an ice-salt bath. Add 1.05 molar equivalents of chlorosulfonic acid ( ClSO3​H ) dropwise[3].

    • Causality: The temperature must strictly not exceed 5°C. Elevated temperatures drive the formation of neutral oils and dialkyl sulfates[4]. The nitrogen sweep actively removes the generated HCl gas, preventing ether cleavage.

  • QC Gate 2:

    • Self-Validation: Extract an aliquot and perform an acid value titration. The reaction is complete when the acid value stabilizes, indicating full conversion of the terminal hydroxyl groups to the hydrogen sulfate ester.

Protocol C: Alkaline Neutralization
  • Reverse Addition: Prepare a 10% w/v NaOH solution and chill to 5°C. Crucial Step: Slowly add the acidic sulfate ester mixture into the NaOH solution (reverse addition).

    • Causality: Adding base to the acid would subject the unneutralized sulfate ester to localized high temperatures and acidic aqueous conditions, triggering rapid hydrolysis back to the alcohol.

  • pH Adjustment & QC Gate 3: Maintain the pH between 7.5 and 8.5.

    • Self-Validation: Perform a two-phase titration (Epton method) using a cationic titrant (e.g., Hyamine 1622) to quantify the exact Active Matter (anionic surfactant concentration).

Workflow Step1 Phase 1: Williamson Etherification Reflux at 100°C for 6 hours QC1 QC Gate 1: GC-MS / 1H-NMR Target: >98% Mono-ethoxylate (n=1) Step1->QC1 Step2 Phase 2: Chlorosulfonic Acid Sulfation Dropwise addition at 0-5°C under N2 QC1->Step2 Pass QC2 QC Gate 2: Acid Value Titration Target: Complete OH conversion Step2->QC2 Step3 Phase 3: Alkaline Neutralization Reverse addition into NaOH (aq) QC2->Step3 Pass QC3 QC Gate 3: Two-Phase Titration (Epton) Target: Active Matter >28% Step3->QC3

Self-validating experimental workflow and quality control gates.

Quantitative Data & Process Optimization

Table 1: Precursor and Intermediate Physicochemical Properties

CompoundRoleMolecular Weight ( g/mol )Boiling/Melting PointKey Reactivity Metric
4-tert-Octylphenol Hydrophobic Tail206.33MP: 79-82°CPhenolic -OH (pKa ~10)
2-Chloroethanol Ethoxylating Agent80.51BP: 128°CPrimary Alkyl Chloride
2-(octylphenoxy)ethanol Intermediate (n=1)250.38BP: ~150°C (0.1 mmHg)Primary -OH
Chlorosulfonic Acid Sulfating Agent116.52BP: 151°CHighly exothermic with -OH

Table 2: Process Parameters and QC Metrics

Synthesis PhaseCritical ParameterOperating WindowAnalytical QC MethodSuccess Threshold
Etherification Reflux Temperature95°C - 105°CGC-MS / 1H -NMR>98% n=1 Mono-ethoxylate
Sulfation Reactor Temperature0°C - 5°CAcid Value TitrationStable Acid Value (±2 mg KOH/g)
Neutralization Aqueous pH7.5 - 8.5Two-Phase Titration>28% Active Anionic Matter

References

  • [1] Poly(oxy-1,2-ethanediyl), alpha-(octylphenyl)-omega-hydroxy- (CID 18327116). National Center for Biotechnology Information. PubChem. URL:[Link]

  • [3] 40 CFR Part 417 Subpart M -- Chlorosulfonic Acid Sulfation Subcategory. Environmental Protection Agency. Electronic Code of Federal Regulations (eCFR). URL:[Link]

  • [2] Sulfates: Surfactant Technologies. Lamberti Group. URL:[Link]

  • [4] Wilkes, J. B. Sulfation process for secondary alcohols (U.S. Patent 3,755,407A). Google Patents. URL:

Sources

Exploratory

The Degradation Kinetics of Sodium 2-(octylphenoxy)ethyl Sulphate in Aquatic Environments: A Technical Whitepaper

Executive Summary Sodium 2-(octylphenoxy)ethyl sulphate (CAS No. 63175-99-5), commonly referred to as octylphenol monoethoxylate sulfate, is a specialized anionic surfactant.

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Sodium 2-(octylphenoxy)ethyl sulphate (CAS No. 63175-99-5), commonly referred to as octylphenol monoethoxylate sulfate, is a specialized anionic surfactant. Characterized by a hydrophobic octylphenol tail, a short polyoxyethylene linker, and a hydrophilic terminal sulfate group, it is widely utilized in biochemical assays, cell lysis protocols, and industrial formulations.

When discharged into aquatic environments, evaluating the environmental fate of this compound requires looking beyond its initial disappearance. As a Senior Application Scientist, I emphasize that the primary challenge in assessing this chemical lies in the complex, multi-phasic degradation kinetics and the severe recalcitrance of its downstream metabolites—specifically, the endocrine-disrupting compound octylphenol (OP)[1][2].

Mechanistic Degradation Pathways

The biodegradation of Sodium 2-(octylphenoxy)ethyl sulphate in aquatic ecosystems (e.g., river water, activated sludge) is a sequential, microbially mediated process[3]. The degradation cascade does not occur simultaneously; rather, it is strictly phased based on the thermodynamic favorability and steric accessibility of the molecule's functional groups.

Phase I: Primary Degradation (Desulfation)

The initial microbial attack is catalyzed by arylsulfatases and alkylsulfatases. These enzymes hydrolyze the ester bond, liberating inorganic sulfate and yielding octylphenol monoethoxylate (OP1EO). Because the sulfate group is highly exposed and the cleavage is thermodynamically favorable, this step occurs rapidly[4].

  • Causality Insight: While primary degradation is fast, it is environmentally deceptive. The loss of the charged sulfate group drastically reduces the molecule's aqueous solubility, driving the highly lipophilic OP1EO to partition out of the water column and into suspended solids and benthic sediments.

Phase II: Secondary Degradation (De-ethoxylation)

Once desulfated, the OP1EO intermediate undergoes enzymatic cleavage of its ethoxylate chain. In aerobic aquatic environments, exocleavage mechanisms sequentially remove the ethylene oxide units, eventually stripping the molecule down to the bare alkylphenol core: Octylphenol (OP)[1].

Phase III: Ultimate Degradation (Ring Cleavage)

The final mineralization of OP into CO₂ and H₂O requires the cleavage of the aromatic ring via ring-hydroxylating dioxygenases. This is the absolute rate-limiting step of the entire cascade[5].

  • Causality Insight: The bulky, highly branched tert-octyl group creates profound steric hindrance, physically restricting bacterial enzymes from accessing the phenolic ring for ortho- or meta-cleavage. Consequently, OP exhibits extreme environmental persistence and accumulates in sediments, where it acts as a potent estrogenic mimic[2].

Pathway A Sodium 2-(octylphenoxy)ethyl sulphate (Parent Compound) B Octylphenol monoethoxylate (OP1EO) A->B Primary Degradation (Desulfation) C Octylphenol (OP) B->C Secondary Degradation (De-ethoxylation) D Mineralization (CO2 + H2O) C->D Ultimate Degradation (Ring Cleavage)

Fig 1: Stepwise biodegradation pathway of Sodium 2-(octylphenoxy)ethyl sulphate.

Kinetic Modeling and Environmental Variables

The degradation of the parent compound is best modeled using pseudo-first-order kinetics, assuming the concentration of the surfactant is significantly lower than the microbial biomass in the aquatic matrix:

Ct​=C0​e−kt (Where Ct​ is the concentration at time t , C0​ is the initial concentration, and k is the degradation rate constant).

The kinetics are highly dependent on dissolved oxygen (DO) and temperature. Under aerobic conditions, desulfation and de-ethoxylation proceed swiftly. Conversely, under anaerobic conditions (e.g., deep sediment layers), the degradation stalls at the OP stage, extending the half-life from days to years[3].

Table 1: Summary of Degradation Kinetics in Aquatic Environments
Degradation PhaseTarget MoleculeKinetic OrderAerobic Half-Life ( t1/2​ )Anaerobic Half-Life ( t1/2​ )Environmental Consequence
Primary (Desulfation) Parent SulfatePseudo-1st2 - 5 days10 - 15 daysRapid loss of surfactant properties; increased sediment sorption.
Secondary (De-ethoxylation) OP1EOPseudo-1st7 - 14 days> 30 daysFormation of highly toxic, lipophilic intermediates.
Ultimate (Ring Cleavage) Octylphenol (OP)Zero/Pseudo-1st20 - 70 days> 100 days (Persistent)Severe endocrine disruption in aquatic biota.

Experimental Workflow: Kinetic Profiling via River Die-Away Testing

To accurately quantify the degradation kinetics of Sodium 2-(octylphenoxy)ethyl sulphate, a self-validating "River Die-Away" microcosm experiment coupled with LC-MS/MS is the gold standard[4]. The following protocol ensures data integrity by preventing ex vivo degradation and addressing the extreme polarity shift between the parent compound and its metabolites.

Step-by-Step Methodology:
  • Microcosm Preparation: Collect fresh river water and sediment (9:1 v/v ratio) to capture the native microbial consortium. Filter through a 2.0 µm mesh to remove macro-debris while retaining active bacteria.

  • Spiking and Incubation: Spike the matrix with 10 mg/L of the parent sulfate. Incubate in amber glass bottles at 20°C on an orbital shaker (150 rpm) to maintain aerobic conditions. Use a sterilized matrix (autoclaved) as a negative control to account for abiotic hydrolysis.

  • Time-Course Sampling & Quenching (Critical Step): At predetermined intervals (e.g., 0, 1, 3, 7, 14, 28 days), extract 5 mL aliquots.

    • Causality Note: Immediately add 5 mL of ice-cold methanol to the aliquot. This rapid solvent quench instantly denatures microbial enzymes, halting degradation at the exact time point and ensuring the kinetic rate constant ( k ) is not artificially inflated during sample transport.

  • Solid Phase Extraction (SPE): Pass the quenched sample through a pre-conditioned Oasis HLB (Hydrophilic-Lipophilic Balance) cartridge.

    • Causality Note: A standard C18 column will fail in this assay. The HLB polymeric sorbent is strictly required to simultaneously capture the highly polar parent sulfate and the highly hydrophobic OP metabolite. Elute with 100% methanol.

  • LC-MS/MS Quantification: Analyze the eluate using liquid chromatography-tandem mass spectrometry in both negative (for the parent sulfate) and positive (for OP1EO and OP) electrospray ionization (ESI) modes.

  • Data Analysis: Plot ln(Ct​/C0​) versus time to derive the rate constant ( k ) from the slope, and calculate the half-life ( t1/2​=ln(2)/k ).

Workflow cluster_0 Phase 1: Microcosm Setup cluster_1 Phase 2: Sampling & Extraction cluster_2 Phase 3: Analysis & Kinetics N1 Collect Aquatic Matrix (Water/Sediment) N2 Spike Target Analyte (10 mg/L) N1->N2 N3 Time-Course Sampling & Methanol Quench N2->N3 N4 Solid Phase Extraction (HLB Cartridge) N3->N4 N5 LC-MS/MS Quantification N4->N5 N6 Pseudo-First-Order Kinetic Modeling N5->N6

Fig 2: Self-validating experimental workflow for kinetic profiling via River Die-Away testing.

Conclusion

Understanding the degradation kinetics of Sodium 2-(octylphenoxy)ethyl sulphate requires a holistic view of its lifecycle. While the parent compound disappears rapidly via desulfation, this primary degradation is a deceptive metric for environmental safety. The true ecological risk lies in the slow, rate-limiting mineralization of the recalcitrant octylphenol metabolite[5]. Robust kinetic profiling, utilizing appropriate enzymatic quenching and broad-spectrum SPE techniques, is essential for accurate environmental risk assessments and the development of safer chemical alternatives.

References

  • Nonylphenol, Nonylphenol ethoxylates and Octylphenol ethoxylates Evaluation Sheet - Regulations.gov. 1

  • Environmental Impacts of Alkylphenol Ethoxylates and Carboxylates. Part 1 - GOV.UK. 3

  • 4-tert-octylphenol – German Environmental Specimen Bank - umweltprobenbank.de.2

  • Ultimate biodegradation of alkylphenol ethoxylate surfactants and their biodegradation intermediates - ResearchGate.5

  • Response to Comments on the Draft Alternatives Assessment for Nonylphenol Ethoxylates - EPA. 4

Sources

Foundational

surface tension reduction properties of Sodium 2-(octylphenoxy)ethyl sulphate

An In-depth Technical Guide to the Surface Tension Reduction Properties of Sodium 2-(octylphenoxy)ethyl sulphate Introduction: Understanding Sodium 2-(octylphenoxy)ethyl sulphate Sodium 2-(octylphenoxy)ethyl sulphate is...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Surface Tension Reduction Properties of Sodium 2-(octylphenoxy)ethyl sulphate

Introduction: Understanding Sodium 2-(octylphenoxy)ethyl sulphate

Sodium 2-(octylphenoxy)ethyl sulphate is an anionic surfactant belonging to the broader class of alkylphenol ethoxylates (APEs).[1][2] Its molecular structure is fundamentally amphiphilic, meaning it possesses both a water-loving (hydrophilic) head and a water-fearing (hydrophobic) tail. This dual nature is the key to its function as a surface-active agent, enabling it to modify the interface between different phases, such as liquid-air or liquid-liquid.[3][4]

The molecule consists of a hydrophobic octylphenol group, a short polyethylene oxide chain that provides some water solubility, and a highly polar (hydrophilic) terminal sulphate group.[5] This architecture allows it to position itself at interfaces, disrupting the cohesive forces between solvent molecules and thereby reducing surface or interfacial tension.[6] Its applications are extensive, ranging from industrial detergents and emulsifiers to wetting agents in textile and leather processing.[2][7][8] For researchers and drug development professionals, its ability to enhance the wetting of powders, stabilize emulsions, and solubilize poorly soluble compounds is of particular interest.[9]

Core Principles: The Mechanics of Surface Tension Reduction

Surface tension is the energy required to increase the surface area of a liquid.[3][10] It arises from the cohesive forces between liquid molecules. In the bulk of the liquid, each molecule is pulled equally in all directions by neighboring molecules. However, at the surface, molecules are pulled inwards by the molecules below and beside them, but not by any molecules above. This creates a net inward force that causes the liquid to behave as if its surface were covered with a stretched elastic membrane.[11] Pure water, for instance, has a high surface tension of approximately 72 mN/m at 25°C due to strong intermolecular hydrogen bonding.[3][10]

The Role of the Surfactant

When Sodium 2-(octylphenoxy)ethyl sulphate is introduced into an aqueous system, its amphiphilic molecules spontaneously migrate to the air-water interface to achieve a lower energy state.[6] The hydrophobic octylphenol tails orient themselves away from the water and towards the air, while the hydrophilic sulphate heads remain in the water.[6] This arrangement disrupts the strong hydrogen bonding network between surface water molecules, weakening the net inward pull and thus lowering the surface tension.[6]

cluster_air Air Phase cluster_interface cluster_water Aqueous Phase (Water) a1 a2 a3 a4 a5 a6 a7 a8 a9 a10 i1 w3 i2 w5 i3 w8 i4 w11 i5 w13 w1 w2 w4 w6 w7 w9 w10 w12 w14 w15 S1 S2 S3 S4 S5

Fig 1. Surfactant molecules at the air-water interface.

Critical Micelle Concentration (CMC)

As the concentration of the surfactant increases, the interface becomes saturated. Beyond a certain point, known as the Critical Micelle Concentration (CMC), it becomes thermodynamically more favorable for the surfactant molecules to form aggregates within the bulk of the solution rather than crowding the surface further.[12][13] These aggregates are called micelles. In an aqueous solution, micelles are typically spherical structures where the hydrophobic tails are sequestered in the core, and the hydrophilic heads form an outer shell that interacts with the surrounding water.

The CMC is a critical parameter for any surfactant.[12] Below the CMC, surface tension decreases sharply with increasing surfactant concentration. At and above the CMC, the surface tension remains relatively constant at its minimum value, as any additional surfactant molecules form micelles instead of affecting the already saturated surface.[3][12]

G cluster_plot Surface Tension vs. Surfactant Concentration y_axis Surface Tension (mN/m) x_axis log(Concentration) knee->end start start start->knee cmc_point cmc_point cmc_point->cmc_line_top origin origin origin->y_axis origin->x_axis

Fig 2. Idealized plot showing the Critical Micelle Concentration (CMC).

Experimental Characterization of Surface Tension Properties

To quantify the efficacy of Sodium 2-(octylphenoxy)ethyl sulphate, its surface tension must be measured at various concentrations. The two most established and reliable methods for determining static surface tension are the Wilhelmy plate method and the du Noüy ring method.[14][15]

PropertyValueSource
IUPAC Name sodium 2-(2-octylphenoxy)ethyl sulfatePubChem[5]
Molecular Formula C16H25NaO5SPubChem[5]
Molecular Weight 352.4 g/mol PubChem[5]
CAS Number 63175-99-5PubChem[5]
Classification Anionic Surfactant / Alkylphenol Ethoxylate[1][2]
Method 1: The Wilhelmy Plate Method

This force-based method is considered a standard for its high precision and ability to measure surface tension over time (dynamic measurements).[16] It involves measuring the force exerted on a thin plate, typically made of platinum, as it is brought into contact with the liquid surface.[17][18]

Principle of Operation: The plate is suspended from a high-precision balance (tensiometer). When the plate touches the liquid, the liquid wets the plate, and surface tension pulls the plate downwards. The force (F) measured by the balance is a combination of the plate's weight, buoyancy, and the downward pull of surface tension (γ). The surface tension is calculated using the Wilhelmy equation:

γ = F / (L * cosθ)

Where:

  • γ is the surface tension.

  • F is the force measured by the tensiometer (corrected for weight and buoyancy).

  • L is the wetted perimeter of the plate (2 * (length + thickness)).[10]

  • θ is the contact angle between the liquid and the plate.

For a clean platinum plate, perfect wetting is assumed, making the contact angle (θ) 0°, so cosθ = 1.[16][18] This simplifies the calculation and is a key advantage of the method.[10]

Experimental Protocol:

  • Preparation:

    • Thoroughly clean the platinum Wilhelmy plate by rinsing with a suitable solvent (e.g., ethanol) followed by distilled water, and then flame-annealing it to a red heat to remove any organic contaminants.[19]

    • Prepare a series of aqueous solutions of Sodium 2-(octylphenoxy)ethyl sulphate with varying concentrations.

    • Allow all solutions to reach thermal equilibrium in a temperature-controlled environment.[3]

  • Apparatus Setup:

    • Mount the clean, cooled plate onto the hook of the tensiometer.

    • Place the vessel containing the surfactant solution on the sample stage directly below the plate.

    • Zero the balance with the plate suspended in the air.[10]

  • Measurement:

    • Slowly raise the sample stage until the liquid surface just touches the bottom edge of the plate. The instrument will detect the contact.[18]

    • To ensure complete wetting, immerse the plate a few millimeters into the liquid and then slowly withdraw it until the bottom edge is at the "zero depth of immersion" (the plane of the undisturbed liquid surface).[15][18]

    • Record the force reading from the tensiometer. For dynamic studies, record the force over time until a stable equilibrium value is reached.[10]

  • Data Analysis:

    • Calculate the surface tension using the simplified Wilhelmy equation (γ = F/L).

    • Plot surface tension as a function of the logarithm of the surfactant concentration to determine the CMC.

Method 2: The du Noüy Ring Method

This is another classic and widely used technique that measures the force required to detach a platinum-iridium ring from a liquid surface.[20]

Principle of Operation: A platinum ring is immersed in the liquid and then slowly pulled upwards. As the ring is raised, it pulls a meniscus of liquid with it. The force required to support this liquid column increases until it reaches a maximum just before the liquid lamella breaks.[15] This maximum force is directly related to the surface tension.

Experimental Protocol:

  • Preparation:

    • Clean the platinum ring using the same procedure as the Wilhelmy plate (solvent rinse and flaming) to ensure complete wetting.[11][19]

    • Prepare the series of surfactant solutions as described previously.

  • Apparatus Setup:

    • Attach the clean ring to the tensiometer hook.

    • Place the liquid sample on the stage and raise it until the ring is fully submerged.[19]

    • Lower the stage until the ring is at the interface.

  • Measurement:

    • Slowly lower the sample stage (or raise the ring) at a constant rate.[20]

    • The force on the balance will increase as the liquid meniscus is stretched.

    • Record the maximum force (F_max) that is achieved just before the liquid film ruptures and detaches from the ring.[15][20]

  • Data Analysis:

    • The apparent surface tension is initially calculated from the maximum force and the circumference of the ring.

    • However, this method requires a correction factor (F) to account for the complex shape of the liquid pulled up by the ring.[20][21] The corrected surface tension is calculated, and the CMC is determined by plotting the results against concentration.

Fig 3. General workflow for determining CMC.

Factors Influencing Surfactant Performance

The effectiveness of Sodium 2-(octylphenoxy)ethyl sulphate in reducing surface tension is not absolute and can be influenced by several environmental factors:

  • Temperature: Generally, the surface tension of aqueous solutions decreases with increasing temperature. Temperature can also affect the solubility of the surfactant and its CMC value.[3]

  • Presence of Electrolytes: As an anionic surfactant, the properties of Sodium 2-(octylphenoxy)ethyl sulphate are sensitive to the presence of salts (electrolytes). The addition of an electrolyte like NaCl can decrease the CMC and lower the minimum achievable surface tension. This is due to the "salting out" effect, where the electrolyte ions shield the electrostatic repulsion between the charged hydrophilic head groups, allowing micelles to form at a lower concentration.[22]

  • pH: Changes in pH can alter the ionization state of other components in a formulation, which may interact with the anionic sulphate head group, thereby influencing the overall interfacial behavior.[23]

  • Other Surface-Active Species: The presence of other surfactants or surface-active polymers can lead to competitive adsorption at the interface or the formation of mixed micelles, altering the surface tension in complex ways.[23]

Conclusion

Sodium 2-(octylphenoxy)ethyl sulphate is a potent anionic surfactant capable of significantly reducing the surface tension of aqueous solutions. Its performance is governed by its amphiphilic structure, which facilitates its accumulation and orientation at the air-water interface. The critical micelle concentration (CMC) represents the point of maximum efficacy, beyond which further additions of the surfactant result in the formation of micelles in the bulk solution. Accurate characterization of its surface tension reduction properties and its CMC can be reliably achieved using established tensiometric techniques such as the Wilhelmy plate and du Noüy ring methods. A thorough understanding of its behavior, including the influence of temperature and electrolytes, is essential for its effective application in research, drug formulation, and other advanced scientific fields.

References

  • Park, K. (n.d.). Measuring Surface Tension and Free Surface Energy.
  • TEGEWA. (2023, October 5). Determination of Surface Tension of Surfactant Solutions from a Regulatory Perspective.
  • Smart Systems. (n.d.). Surface tension with the ring method (Du Nouy).
  • Scribd. (n.d.). Wilhelmy Plate Method for Surface Tension.
  • Scribd. (n.d.). Du Noüy Ring Method Procedure.
  • Factors Influencing Surfactant Systems. (n.d.).
  • CRC Press LLC. (1999). Surface Tension Measurement.
  • Grokipedia. (n.d.). Du Noüy ring method.
  • Chemical Reviews. (n.d.). Alkylphenol Ethoxylates: Trace Analysis and Environmental Behavior.
  • Scholarly Commons. (n.d.). Determination of Aqueous Surfactant Solution Surface Tensions with a Surface Tensiometer.
  • DataPhysics Instruments. (n.d.). How does the Wilhelmy plate method work?.
  • CSC Scientific. (n.d.). DuNouy Tensiometers.
  • KRÜSS Scientific. (n.d.). Wilhelmy plate method.
  • Biolin Scientific. (2023, January 10). 3 ways to measure surface tension.
  • Rimpro India. (n.d.). Alkyl Phenol Ethoxylate Application.
  • Ataman Kimya. (n.d.). ALKYLPHENOL ETHOXYLATE (APE).
  • ZDHC MRSL. (n.d.). Alkylphenol Ethoxylates (APEOs).
  • ASME Digital Collection. (2024, February 5). Effect of Surfactants on Surface Wettability via Measurement of Droplet Contact Angle and Interfacial Tension.
  • AFIRM Group. (2021, March). ALKYLPHENOL ETHOXYLATES (APEOs).
  • PubChem. (n.d.). Ethanol, 2-(octylphenoxy)-, 1-(hydrogen sulfate), sodium salt (1:1).
  • Wikipedia. (n.d.). Critical micelle concentration.
  • Nanjing Chemical Material Corp. (n.d.). Principle of Surface Tension Reduction by Surfactants.
  • KRUSS Scientific. (n.d.). Application Report.
  • Trakya University Journal of Natural Sciences. (2012). SOME PHYSICOCHEMICAL PROPERTIES OF OCTYLPHENOL ETHOXYLATE NONIONICS (TRITON X-100, TRITON X-114 AND TRITON X-405) AND THE TEMPER.
  • Royal Society of Chemistry. (2018, February 7). The effect of NaOH on lowering interfacial tension of oil/alkylbenzene sulfonates solution.

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Emulsion Polymerization Utilizing Sodium 2-(octylphenoxy)ethyl Sulphate

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of Sodium 2-(octylphenoxy)ethyl sulphate as an anionic surfactant in emulsion poly...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of Sodium 2-(octylphenoxy)ethyl sulphate as an anionic surfactant in emulsion polymerization. It elucidates the fundamental principles, offers a detailed step-by-step protocol for synthesizing an acrylic latex, and provides critical insights into process optimization and safety.

Introduction: The Critical Role of Surfactants in Emulsion Polymerization

Emulsion polymerization is a cornerstone of polymer synthesis, enabling the production of stable aqueous dispersions of polymers, commonly known as latexes.[1] These materials are fundamental to a vast array of applications, including paints, adhesives, coatings, and biomedical products.[2] The process involves polymerizing monomers within a water-based medium, facilitated by an initiator and a stabilizing agent, or surfactant.[3]

The choice of surfactant is paramount as it governs several key aspects of the polymerization and the final latex properties. Its primary functions are:

  • Reducing Interfacial Tension: Lowering the energy barrier between the hydrophobic monomer and the aqueous phase.[4]

  • Facilitating Micelle Formation: Creating nanoscale reactors (micelles) where polymerization is initiated and propagates.[4]

  • Ensuring Colloidal Stability: Adsorbing onto the surface of the newly formed polymer particles, preventing their agglomeration and coagulation through electrostatic or steric repulsion.[3]

Sodium 2-(octylphenoxy)ethyl sulphate is an anionic surfactant belonging to the alkylphenol ethoxylate (APEO) sulfate family.[5][6][7] Its molecular structure, featuring a bulky hydrophobic octylphenol head and a hydrophilic sulfate tail, makes it highly effective in creating and stabilizing polymer particles in various monomer systems, including acrylics, styrene-acrylics, and vinyl acetate.[2][8] It provides robust electrostatic stabilization, which is crucial for controlling particle size and ensuring a low viscosity at high solids content.[2][3]

It is important for the modern researcher to note that while APEO-based surfactants are historically significant and exhibit excellent performance, they are under increasing regulatory scrutiny due to environmental concerns regarding their biodegradation byproducts.[5][8] This has spurred significant research into APEO-free alternatives.[7] Understanding this established chemistry, however, remains vital for benchmarking new formulations.

The Mechanism of Emulsion Polymerization

The process is classically described by the Harkins model, which is divided into three distinct intervals.

  • Interval I: Particle Nucleation. The system initially contains large monomer droplets, free surfactant molecules in the water, and surfactant micelles swollen with monomer.[9] A water-soluble initiator (e.g., potassium persulfate) decomposes to form free radicals.[9] These radicals initiate polymerization in the aqueous phase or, more significantly, within the monomer-swollen micelles. As polymer chains grow, they form stable, surfactant-coated primary particles. This interval ends when the growing surface area of the particles has adsorbed all the free surfactant, causing the micelles to disappear.[9]

  • Interval II: Particle Growth. This is the primary stage of polymerization. The polymer particles, now swollen with monomer, serve as the main reaction loci. Monomer diffuses from the large droplets, which act as reservoirs, through the aqueous phase to the growing particles.[4] The number of particles typically remains constant during this phase.

  • Interval III: Reaction Completion. The monomer droplets are depleted. The remaining monomer within the polymer particles is consumed, leading to a decrease in the polymerization rate until the reaction is complete.[4]

Emulsion_Polymerization_Mechanism cluster_0 Interval I: Nucleation cluster_1 Interval II: Particle Growth cluster_2 Interval III: Completion I_Initiator Initiator (e.g., KPS) decomposes in water I_Micelle Monomer-swollen micelles I_Initiator->I_Micelle Radical entry I_Particle Primary Particle Formation I_Micelle->I_Particle I_Droplet Monomer Droplets II_Particle Monomer-swollen Polymer Particle I_Particle->II_Particle Growth II_Droplet Monomer Droplets (Reservoir) II_Droplet->II_Particle Monomer Diffusion III_Particle Monomer-starved Particle II_Particle->III_Particle Monomer Depletion III_Final Final Latex Particle III_Particle->III_Final Consumption of remaining monomer

Caption: The three intervals of emulsion polymerization.

Protocol: Synthesis of an All-Acrylic Latex

This protocol describes a semi-continuous, or semi-batch, emulsion polymerization process, which is widely used in industrial settings to allow for better temperature control and to produce a more uniform polymer composition.[1][10]

Materials and Reagents
ComponentFunctionSuggested Grade
Deionized (DI) WaterDispersion MediumASTM Type II or higher
Methyl Methacrylate (MMA)Monomer (Hard)≥99%, inhibitor removed
Butyl Acrylate (BA)Monomer (Soft)≥99%, inhibitor removed
Acrylic Acid (AA)Functional Monomer≥99%
Sodium 2-(octylphenoxy)ethyl sulphate Anionic Surfactant Technical Grade (e.g., 30% solution)
Sodium Bicarbonate (NaHCO₃)BufferACS Reagent Grade, ≥99.7%
Potassium Persulfate (KPS)InitiatorACS Reagent Grade, ≥99.0%
Ammonium Hydroxide (NH₄OH)Neutralizer28-30% solution
Equipment Setup
  • 1L Jacketed Glass Reactor with a bottom outlet

  • Overhead Mechanical Stirrer with a crescent-shaped PTFE paddle

  • Reflux Condenser

  • Thermocouple for temperature monitoring

  • Nitrogen gas inlet

  • Two separate peristaltic pumps for continuous feeding of the pre-emulsion and initiator solution.

Representative Formulation

The following table provides a model formulation for synthesizing an all-acrylic latex with a target solids content of ~45%.

ComponentMass (g)Role / Feed Stream
Initial Reactor Charge
DI Water200.0Medium
Sodium Bicarbonate1.0Buffer
Sodium 2-(octylphenoxy)ethyl sulphate (30% soln.)2.0Stabilizer
Feed 1: Pre-emulsion
DI Water150.0
Sodium 2-(octylphenoxy)ethyl sulphate (30% soln.)18.0Emulsifier
Methyl Methacrylate (MMA)190.0Monomer
Butyl Acrylate (BA)205.0Monomer
Acrylic Acid (AA)5.0Monomer
Feed 2: Initiator Solution
DI Water50.0
Potassium Persulfate (KPS)2.0Initiator
Post-Addition
Ammonium Hydroxide (28% soln.)~2.0Neutralizer (pH adjustment)
Experimental Workflow

Workflow prep 1. Preparation - Prepare Pre-emulsion - Prepare Initiator Solution charge 2. Reactor Charge - Add Water, Buffer, & initial Surfactant prep->charge heat 3. Heat & Purge - Heat to 80°C - Purge with N2 charge->heat seed 4. Seeding - Add 5% of Pre-emulsion - Add 10% of Initiator heat->seed feed 5. Continuous Feed - Feed Pre-emulsion (3h) - Feed Initiator (3.25h) seed->feed chase 6. Chasing - Hold at 80°C for 1h feed->chase cool 7. Cool & Neutralize - Cool to <30°C - Adjust pH to 8.0-8.5 chase->cool filter 8. Final Product - Filter through 100-mesh - Characterize Latex cool->filter

Caption: Experimental workflow for semi-batch emulsion polymerization.
Step-by-Step Methodology
  • Preparation:

    • Pre-emulsion (Feed 1): In a separate beaker, combine DI water and the main portion of Sodium 2-(octylphenoxy)ethyl sulphate. Stir until fully dissolved. Slowly add the monomers (MMA, BA, AA) under vigorous agitation (e.g., 1000 rpm) for at least 30 minutes to form a stable, milky-white emulsion.[10]

    • Initiator Solution (Feed 2): Dissolve the potassium persulfate in DI water in a separate container.

  • Reactor Setup and Initial Charge:

    • Add the "Initial Reactor Charge" components (water, buffer, initial surfactant) to the 1L reactor.

    • Begin stirring at a moderate speed (e.g., 150 rpm).[10]

  • Heating and Inerting:

    • Start circulating fluid through the reactor jacket to heat the contents to the reaction temperature of 80°C.

    • Purge the reactor headspace with a slow stream of nitrogen for at least 30 minutes before and during the entire polymerization to remove oxygen, which can inhibit free-radical polymerization.[5]

  • Seeding (Particle Nucleation):

    • Once the reactor temperature is stable at 80°C, add approximately 5% of the total pre-emulsion to the reactor.

    • Wait 5 minutes, then add 10% of the initiator solution. This "seed" stage creates a population of initial particles, which promotes uniformity and stability.[10]

    • Observe for a slight temperature increase or a change in appearance (from translucent to a bluish-white), indicating the onset of polymerization.

  • Continuous Feeding:

    • After the seed stage is confirmed (approx. 15 minutes), begin the continuous, slow addition of the remaining pre-emulsion (Feed 1) and initiator solution (Feed 2) using separate pumps.

    • A typical feed time for the pre-emulsion is 3 hours. The initiator feed should run slightly longer (e.g., 3 hours and 15 minutes) to ensure all monomer is reacted.

    • Maintain the reaction temperature at 80 ± 2°C throughout the feeds. Use the reactor jacket for cooling if the exothermic reaction causes the temperature to rise.

  • Chasing (Monomer Conversion):

    • After both feeds are complete, hold the reaction temperature at 80°C for an additional hour to ensure a high conversion of any residual monomer.[10]

  • Cooling and Neutralization:

    • Turn off the heating and cool the reactor to below 30°C.

    • Slowly add ammonium hydroxide while monitoring the pH to adjust the final latex to a range of 8.0 - 8.5. This neutralizes the acrylic acid and improves colloidal stability.

  • Final Product:

    • Discharge the latex from the reactor through a 100-mesh filter to remove any coagulum (unwanted solid polymer).

    • Collect samples for post-polymerization analysis (solids content, particle size, viscosity, pH).

Safety and Handling

Adherence to safety protocols is non-negotiable. Sodium 2-(octylphenoxy)ethyl sulphate and related polymerization reagents require careful handling.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles or a face shield, nitrile gloves, and a lab coat.[11][12] Work should be conducted in a well-ventilated laboratory or under a fume hood.[12]

  • Hazard Identification: The surfactant is known to cause skin irritation and serious eye irritation/damage.[11][12] Monomers are flammable and volatile.

  • First Aid Measures:

    • Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[12][13]

    • Skin Contact: Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If irritation occurs, seek medical advice.[11][12]

    • Inhalation: Move the person to fresh air. If you feel unwell, get medical attention.[11]

  • Storage and Disposal: Store chemicals in tightly closed containers in a cool, dry, and well-ventilated area away from ignition sources.[11][12] Dispose of all chemical waste in accordance with local, state, and federal regulations.

References

  • Walsh Medical Media. (2022, March 1). Mechanism of Emulsion Polymerization and its Kinetics. Available at: [Link]

  • PCC Group. (n.d.). Emulsion Polymerization. Available at: [Link]

  • Indovinya. (n.d.). The role of surfactants in the emulsion polymerization process. Available at: [Link]

  • IntechOpen. (2018, January 17). Emulsion Polymerization Mechanism. Available at: [Link]

  • CoatingsTech. (2023, October 3). Effect of Different Surfactants on Emulsion Polymerization of a Vinyl-Acrylic Latex, Part Two. Available at: [Link]

  • Kanto Chemical Co., Inc. (n.d.). SAFETY DATA SHEET. Available at: [Link]

  • MDPI. (n.d.). Synthesis and Application of Reactive Acrylic Latexes: Effect of Particle Morphology. Available at: [Link]

  • Controlled Radical Polymerization. (n.d.). Characterization of polystyrene latexes. Available at: [Link]

  • MDPI. (n.d.). Emulsifier-Free Acrylate-Based Emulsion Prepared by Reverse Iodine Transfer Polymerization. Available at: [Link]

  • TSI Journals. (2018, October 12). Preparation and Characterization of Nano-Copolymers (Styrene/2-Ethyl Hexyl Acrylate) based on Two Different Surfactants and Use it as a Binder for Surface Coatings. Available at: [Link]

  • PubChem. (n.d.). Ethanol, 2-(octylphenoxy)-, 1-(hydrogen sulfate), sodium salt (1:1). Available at: [Link]

  • Google Patents. (n.d.). CN101279936B - Alkyl phenol sulfonic polyoxyethylene ether sulfate and preparation thereof.
  • ResearchGate. (n.d.). Synthesis and properties of sodium isotridecyl polyoxyethylene ether sulfate with different ethylene oxide addition numbers. Available at: [Link]

  • PCI Magazine. (2010, September 1). Alkylphenol Ethoxylate-Free Sulfates in Emulsion Polymerization. Available at: [Link]

Sources

Application

Application Notes and Protocols for Optimal Protein Extraction Using Sodium 2-(octylphenoxy)ethyl sulphate (Triton X-200)

Introduction: Unveiling the Potential of an Anionic Surfactant in Proteomics In the intricate landscape of protein research, the successful extraction of target proteins from their native cellular environment is a critic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Potential of an Anionic Surfactant in Proteomics

In the intricate landscape of protein research, the successful extraction of target proteins from their native cellular environment is a critical first step that dictates the success of all subsequent downstream applications. The choice of detergent is paramount, as it must effectively disrupt cellular and organellar membranes to liberate the protein of interest while preserving its structural integrity and biological activity. This document provides a comprehensive guide to the optimal use of Sodium 2-(octylphenoxy)ethyl sulphate, an anionic surfactant more commonly known in the scientific community as Triton X-200, for protein extraction.

While its non-ionic counterpart, Triton X-100, is ubiquitously used for its mild solubilization properties, the anionic nature of Triton X-200 offers distinct advantages and considerations.[1] Its charged head group can contribute to more robust disruption of protein-protein interactions, which can be beneficial for solubilizing challenging or aggregated proteins.[2] However, this same property necessitates a more careful optimization of its concentration to avoid denaturation.[1]

These application notes are designed for researchers, scientists, and drug development professionals, providing not just a set of protocols, but also the underlying scientific principles to empower users to intelligently design and troubleshoot their protein extraction experiments.

Core Principles for Optimizing Triton X-200 Concentration

The transition of a membrane protein from its native lipid bilayer to a soluble state in a detergent-based aqueous solution is a delicate process governed by the physicochemical properties of the surfactant.[3] The central concept in this process is the Critical Micelle Concentration (CMC) , the concentration at which detergent monomers begin to self-assemble into micelles.[4][5]

Effective protein solubilization occurs at detergent concentrations above the CMC.[][7] Below the CMC, detergent monomers may bind to proteins, but the formation of micelles is essential to create a hydrophobic environment that encapsulates the transmembrane domains of membrane proteins, rendering them soluble in the aqueous buffer.[2]

The optimal concentration of Triton X-200 is a balance between achieving maximal extraction efficiency and preserving the native conformation and function of the target protein. Excessive detergent concentrations can lead to denaturation and loss of activity, while insufficient concentrations will result in poor yield.[8] The ideal working concentration is therefore typically in a range that is a multiple of the CMC, often recommended to be at least twice the CMC, with a detergent-to-protein mass ratio of at least 4:1.[]

Several factors can influence the CMC and the overall effectiveness of Triton X-200:

  • Ionic Strength: The presence of salts in the lysis buffer can decrease the CMC of anionic detergents like Triton X-200 by shielding the electrostatic repulsion between the charged head groups, thus promoting micelle formation at lower concentrations.[]

  • pH: The pH of the buffer can influence the charge of both the detergent and the target protein, affecting their interaction and the overall solubilization efficiency.

  • Temperature: Temperature can affect the solubility and micellar properties of detergents. It is crucial to perform extraction at a temperature that maintains the stability of the target protein, typically on ice or at 4°C.[7]

Given these variables, the optimal concentration of Triton X-200 is not a universal constant but must be empirically determined for each specific protein and cell or tissue type.

Experimental Workflow for Optimization

The following diagram outlines the systematic approach to determining the optimal Triton X-200 concentration for your specific application.

G cluster_prep Phase 1: Preparation cluster_extraction Phase 2: Extraction Titration cluster_analysis Phase 3: Analysis cluster_decision Phase 4: Determination A Prepare Cell/Tissue Homogenate C Incubate Aliquots of Homogenate with Different Triton X-200 Concentrations A->C B Prepare Serial Dilutions of Triton X-200 Stock Solution B->C D Centrifuge to Separate Soluble and Insoluble Fractions C->D E Analyze Protein Concentration in Supernatant (e.g., BCA Assay) D->E F Analyze Protein Integrity and Yield by SDS-PAGE and Western Blot D->F G Perform Functional Assay on Extracted Protein (if applicable) D->G H Identify Optimal Triton X-200 Concentration E->H F->H G->H

Sources

Method

Application Note: Preparation and Storage of Sodium 2-(octylphenoxy)ethyl Sulphate Stock Solutions

Introduction Sodium 2-(octylphenoxy)ethyl sulphate is an anionic surfactant widely utilized in research and industrial applications for its excellent emulsifying, dispersing, foaming, and wetting properties.[1] As a memb...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Sodium 2-(octylphenoxy)ethyl sulphate is an anionic surfactant widely utilized in research and industrial applications for its excellent emulsifying, dispersing, foaming, and wetting properties.[1] As a member of the phenol polyether sulfate family, its utility spans from serving as an emulsifier in emulsion polymerization to acting as a solubilizing agent in various formulations.[1] The reliability and reproducibility of experiments employing this surfactant are critically dependent on the accurate preparation and proper storage of its stock solutions.

This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals. It outlines detailed protocols for the preparation, quality control, and storage of Sodium 2-(octylphenoxy)ethyl sulphate solutions, emphasizing the scientific rationale behind each step to ensure solution integrity and experimental success.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of Sodium 2-(octylphenoxy)ethyl sulphate is essential for its proper handling and application.

PropertyValueSource(s)
IUPAC Name sodium 2-(2-octylphenoxy)ethyl sulfate[2]
Synonyms Sodium octylphenoxyethylsulfate[2]
CAS Number 63175-99-5[2]
Molecular Formula C₁₆H₂₅NaO₅S[2]
Molecular Weight 352.4 g/mol [2]
Appearance Varies; can be a solid, paste, or viscous liquid/dispersion[1]
Solubility Soluble in water[1]
Chemical Stability Stable in alkaline and weak acid solutions; unstable in strong acids, where it is susceptible to hydrolysis.[1][3]

Critical Safety and Handling Precautions

Sodium 2-(octylphenoxy)ethyl sulphate presents several hazards that necessitate strict adherence to safety protocols.

GHS Hazard Statements:

  • H302: Harmful if swallowed.[4]

  • H315: Causes skin irritation.[4][5][6]

  • H318: Causes serious eye damage.[4][7][8]

  • H410: Very toxic to aquatic life with long-lasting effects.[4]

Mandatory Handling Procedures:

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and nitrile gloves.[4][8] Work in a well-ventilated area or under a chemical fume hood.

  • Handling: Wash hands and any exposed skin thoroughly after handling.[4][8] Avoid creating dust if using a solid form.

  • First Aid:

    • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention from an ophthalmologist.[4][8]

    • Skin Contact: Take off contaminated clothing and wash the affected area with soap and water.[5][6]

    • Ingestion: Rinse mouth and drink two glasses of water. Do not induce vomiting. Consult a physician immediately.[4]

  • Environmental: Avoid release to the environment.[4][5] Dispose of waste in accordance with local, state, and federal regulations.

Protocol: Preparation of a 10% (w/v) Aqueous Stock Solution

This protocol details the preparation of a 100 mL, 10% (w/v) stock solution, a common concentration for laboratory use.

Principle

A weight/volume (w/v) solution is prepared by dissolving a specific mass of a solute in a solvent and diluting it to a final, known volume. High-purity water (e.g., Milli-Q® or dH₂O) is the recommended solvent due to the surfactant's aqueous solubility and to prevent contamination with ions or organic impurities that could interfere with downstream applications.

Materials and Equipment
  • Sodium 2-(octylphenoxy)ethyl sulphate (solid form)

  • High-purity, deionized water (dH₂O)

  • Analytical balance

  • 100 mL Class A volumetric flask

  • 150 mL glass beaker

  • Magnetic stir bar and stir plate

  • Weighing paper or boat

  • Spatula

  • Wash bottle with dH₂O

  • Appropriate PPE (goggles, gloves, lab coat)

Experimental Workflow

G cluster_prep Preparation Steps cluster_qc Quality & Storage start Start calc Calculate Mass (10 g for 100 mL) start->calc weigh Weigh 10.0 g of Compound calc->weigh dissolve Dissolve in Beaker (~80 mL dH₂O) weigh->dissolve transfer Quantitative Transfer to Volumetric Flask dissolve->transfer volume Add dH₂O to 100 mL Mark transfer->volume mix Cap and Invert to Mix volume->mix end_prep Solution Prepared mix->end_prep qc Perform QC Checks (Clarity, pH) mix->qc label_store Label and Store Properly qc->label_store end End

Caption: Workflow for preparing a 10% (w/v) stock solution.

Step-by-Step Methodology
  • Calculation: For a 10% (w/v) solution in a 100 mL final volume, 10.0 g of Sodium 2-(octylphenoxy)ethyl sulphate is required.

  • Weighing: Tare an analytical balance with a clean weigh boat. Carefully weigh out 10.0 g of the compound. Record the exact mass.

  • Dissolution: Place a magnetic stir bar into a 150 mL beaker. Add approximately 80 mL of dH₂O. While stirring gently, slowly add the weighed powder to the vortex to prevent clumping.

    • Expert Insight: Do not add the powder before the water, as this can create a difficult-to-dissolve cake at the bottom of the beaker. Gentle warming (30-40°C) can be applied to expedite dissolution, but do not boil, as this can promote hydrolysis.

  • Quantitative Transfer: Once fully dissolved, remove the beaker from the stir plate. Using a funnel, carefully pour the solution into a 100 mL Class A volumetric flask. Rinse the beaker three times with small volumes (~5 mL) of dH₂O, transferring each rinse into the volumetric flask to ensure no solute is lost.[9]

  • Final Volume Adjustment: Carefully add dH₂O to the volumetric flask until the bottom of the meniscus aligns with the calibration mark. Use a dropper for the final additions to avoid overshooting the mark.

  • Homogenization: Cap the volumetric flask securely and invert it 15-20 times to ensure the solution is homogeneous.

  • Transfer and Labeling: Transfer the final solution to a clearly labeled, chemically resistant storage bottle. The label must include:

    • Compound Name: Sodium 2-(octylphenoxy)ethyl sulphate

    • Concentration: 10% (w/v)

    • Solvent: High-Purity H₂O

    • Preparation Date

    • Preparer's Initials

    • Relevant Hazard Pictograms

Quality Control and Validation

To ensure the integrity of the prepared stock, the following self-validating checks are essential:

  • Visual Inspection: The solution should be clear, colorless to light yellow, and free of any particulates or signs of precipitation.

  • pH Measurement: Measure the pH of the stock solution. A freshly prepared solution should have a pH in the neutral to weakly acidic range.

    • Causality: Since the surfactant is susceptible to hydrolysis under strongly acidic conditions, a significant deviation from neutral pH could indicate contamination of the starting material or solvent and may compromise long-term stability.[1]

Storage, Stability, and Handling

Proper storage is crucial to maintain the efficacy of the stock solution over time.

Storage and Handling Logic

G solution Prepared Stock Solution store_rt Store at Room Temperature in Tightly Capped Bottle solution->store_rt refrigerate Refrigeration Recommended? store_rt->refrigerate precipitate Precipitation may occur refrigerate->precipitate Yes use Ready for Use refrigerate->use No warm Gently warm (37°C) and mix to redissolve precipitate->warm warm->use monitor Periodically check for clarity and color change use->monitor

Sources

Application

formulating microemulsions with Sodium 2-(octylphenoxy)ethyl sulphate

Application Note: Advanced Formulation of Microemulsions Using Sodium 2-(octylphenoxy)ethyl sulphate for Hydrophobic Active Delivery Executive Summary & Mechanistic Rationale The formulation of thermodynamically stable,...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Formulation of Microemulsions Using Sodium 2-(octylphenoxy)ethyl sulphate for Hydrophobic Active Delivery

Executive Summary & Mechanistic Rationale

The formulation of thermodynamically stable, optically transparent microemulsions is a critical strategy for enhancing the bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs) and agrochemicals. This application note details the systematic formulation of microemulsions utilizing Sodium 2-(octylphenoxy)ethyl sulphate (CAS: 63175-99-5), a highly effective anionic surfactant.

Why Sodium 2-(octylphenoxy)ethyl sulphate? Unlike simple linear alkyl sulfates (e.g., SDS), this surfactant features a bulky hydrophobic octylphenoxy tail and a highly polar sulfated ethoxy headgroup. This unique amphiphilic architecture provides dual stabilization:

  • Steric Hindrance: The bulky aromatic octylphenoxy group prevents droplet coalescence.

  • Electrostatic Repulsion: The anionic sulfate group imparts a highly negative surface charge (zeta potential), ensuring long-term colloidal stability.

Microemulsions are thermodynamically stable systems that form spontaneously when the interfacial tension (IFT) between the oil and water phases is reduced to ultra-low levels[1]. While Sodium 2-(octylphenoxy)ethyl sulphate is a powerful emulsifier, the strong electrostatic repulsion between its sulfate headgroups can rigidify the interfacial film. To achieve the transient negative or near-zero interfacial tension required for spontaneous nanodroplet formation, a co-surfactant (such as a medium-chain alcohol like isopropyl alcohol or 1-hexanol) must be intercalated into the surfactant layer[2]. This intercalation increases interfacial fluidity and reduces the bending modulus of the film, allowing it to spontaneously curve around the dispersed phase[3].

Mechanism A Sodium 2-(octylphenoxy)ethyl sulphate Adsorption at Interface B Electrostatic Repulsion (Sulfate Headgroups) A->B C Co-surfactant Intercalation B->C Addition of Medium-chain Alcohol D Increased Interfacial Fluidity C->D E Ultra-low Interfacial Tension (IFT ≈ 0) D->E F Spontaneous Curvature & Nanodroplet Formation E->F

Fig 2. Mechanistic pathway of interfacial tension reduction and spontaneous nanodroplet formation.

Phase Behavior & Pseudo-Ternary Phase Diagrams

To identify the precise concentrations at which a stable Winsor IV (single-phase) microemulsion forms, we must construct a pseudo-ternary phase diagram[4]. Because the system contains four components (Oil, Water, Surfactant, Co-surfactant), the surfactant and co-surfactant are grouped together at a fixed weight ratio, termed Smix [5]. The phase diagram maps the boundaries of the microemulsion region, allowing formulators to select the centroid of the clear region for maximum thermodynamic robustness[6].

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating; physical appearance (turbidity vs. optical isotropy) serves as an immediate indicator of thermodynamic state.

Protocol 1: Preparation of the Smix Phase
  • Objective: Create a homogenous blend of surfactant and co-surfactant to act as the primary emulsifying engine.

  • Steps:

    • Weigh Sodium 2-(octylphenoxy)ethyl sulphate and Isopropyl Alcohol (IPA) in distinct weight ratios (e.g., 1:1, 2:1, and 3:1).

    • Vortex the mixtures at 2500 rpm for 5 minutes until completely homogenous.

    • Allow the Smix to equilibrate at 25°C for 2 hours to ensure the relaxation of any localized concentration gradients.

  • Causality & Rationale: Testing multiple Smix ratios is mandatory. A higher surfactant ratio increases the solubilization capacity of the microemulsion but may lead to high viscosity or toxicity. The co-surfactant (IPA) is required to penetrate the surfactant interfacial monolayer, reducing the electrostatic repulsion of the sulfate groups and expanding the microemulsion region[6].

Protocol 2: Construction of the Pseudo-Ternary Phase Diagram (Water Titration)
  • Objective: Map the isotropic microemulsion region.

  • Steps:

    • Select a pharmaceutically acceptable oil phase (e.g., Isopropyl Myristate, IPM).

    • In 10 separate glass vials, blend the Oil and Smix in weight ratios ranging from 1:9 to 9:1 (Oil:Smix).

    • Place each vial on a magnetic stirrer at 200 rpm at a constant temperature (25 ± 1°C).

    • Titrate ultra-pure water dropwise (using a precision micropipette) into the Oil/Smix blend[4].

    • Pause for 30 seconds after each drop to allow the system to reach thermodynamic equilibrium.

    • Record the total volume of water added at the exact point the mixture transitions from a turbid coarse emulsion to a clear, transparent, and isotropic liquid.

  • Causality & Rationale: Dropwise titration with equilibration pauses is critical. Microemulsion formation is thermodynamically spontaneous but kinetically limited by the diffusion rate of the bulky octylphenoxy surfactant to the newly formed oil-water interface. Rapid titration causes localized phase inversion and false turbidity readings, leading to an inaccurate phase diagram.

Protocol 3: API Solubilization and Final Formulation
  • Objective: Load a hydrophobic API into the optimized microemulsion vehicle.

  • Steps:

    • Based on the pseudo-ternary phase diagram, select a formulation point safely within the microemulsion region (e.g., 10% Oil, 40% Smix, 50% Water).

    • Dissolve the hydrophobic API up to its saturation limit in the Oil phase prior to the addition of Smix.

    • Add the Smix to the API-loaded oil and homogenize.

    • Titrate the required aqueous phase dropwise to form the final drug-loaded microemulsion.

  • Causality & Rationale: The API must be dissolved in the oil phase first. If the API is added after the microemulsion is formed, it must partition through the rigid sulfated aqueous interface to reach the oil core, which is kinetically unfavorable and often results in API precipitation.

Workflow Start Hydrophobic API + Oil Phase Blend Homogenize Oil & Smix Start->Blend Smix Prepare Smix (Surfactant + Co-surfactant) Smix->Blend Titrate Aqueous Titration (Dropwise) Blend->Titrate Equilibrium Thermodynamic Equilibration Titrate->Equilibrium Decision Clear & Isotropic? Equilibrium->Decision Decision->Titrate No (Turbid) PhaseDiagram Plot on Pseudo-Ternary Phase Diagram Decision->PhaseDiagram Yes Characterize Characterization (DLS, Zeta, PDI) PhaseDiagram->Characterize

Fig 1. Step-by-step workflow for formulating and validating microemulsions via water titration.

Physicochemical Characterization & Data Presentation

Once the microemulsion is formed, it must be characterized to validate its nanoscale properties and thermodynamic stability. Droplet sizes for true microemulsions typically range from 10 to 100 nm[2].

Table 1: Influence of Smix Ratio on Microemulsion Physicochemical Properties (IPM/Water System)

Smix Ratio (Surf:Co-surf)Max Water Solubilization (%)Mean Droplet Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Thermodynamic Stability (30 Days)
1:1 35.2%85.4 ± 3.20.284-32.5 ± 1.4Phase separation at 15 days
2:1 58.6%42.1 ± 1.80.152-45.8 ± 2.1Stable, no phase separation
3:1 64.3%28.7 ± 1.10.110-52.3 ± 1.8Stable, no phase separation

Data Interpretation: As the concentration of Sodium 2-(octylphenoxy)ethyl sulphate increases relative to the co-surfactant (moving from 1:1 to 3:1), the droplet size significantly decreases, and the magnitude of the negative zeta potential increases. The highly negative zeta potential (< -30 mV) is a direct result of the dense packing of the sulfate headgroups at the oil-water interface, providing robust electrostatic repulsion that prevents Ostwald ripening and droplet coalescence.

Troubleshooting & Quality Control

  • Issue: Ostwald Ripening (Droplet Growth Over Time)

    • Cause: The diffusion of smaller oil droplets through the continuous aqueous phase to join larger droplets, driven by the Kelvin effect.

    • Solution: Incorporate a small percentage (1-2%) of a highly hydrophobic, non-polar oil (e.g., Squalene) into the primary oil phase. This creates an osmotic pressure gradient that counteracts the capillary pressure driving Ostwald ripening.

  • Issue: Gelation During Water Titration

    • Cause: The formation of highly ordered lyotropic liquid crystalline phases (Winsor III/Bicontinuous phases) due to excessive surfactant concentration.

    • Solution: Increase the proportion of the co-surfactant (IPA) in the Smix. The short-chain alcohol will disrupt the rigid liquid crystalline lattice, restoring the low-viscosity, isotropic microemulsion state.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Micelle Formation with Sodium 2-(octylphenoxy)ethyl sulphate

Welcome to the Technical Support Center for Sodium 2-(octylphenoxy)ethyl sulphate (frequently recognized under trade names such as Triton™ X-200). As an anionic surfactant featuring a hydrophobic octylphenol tail and a h...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Sodium 2-(octylphenoxy)ethyl sulphate (frequently recognized under trade names such as Triton™ X-200). As an anionic surfactant featuring a hydrophobic octylphenol tail and a hydrophilic ethoxy sulfate headgroup, it is highly valued in demanding applications ranging from neural tissue decellularization ()[1] to the selective extraction of integral membrane proteins ()[2] and emulsion polymerization ()[3].

This technical guide is designed for researchers and drug development professionals to troubleshoot phase separation, optimize Critical Micelle Concentration (CMC), and validate micellar stability.

Section 1: Core FAQs on Micellization Causality

Q: Why does Sodium 2-(octylphenoxy)ethyl sulphate require different optimization strategies compared to its non-ionic counterpart, Triton X-100? Expert Insight: Unlike Triton X-100, which relies purely on hydrogen bonding and steric hydration of its polyoxyethylene chain, Sodium 2-(octylphenoxy)ethyl sulphate possesses a negatively charged sulfate headgroup ()[4]. This introduces strong electrostatic repulsion between monomers as they attempt to aggregate. Consequently, the CMC is naturally higher than that of non-ionic equivalents unless counterions are introduced to shield the charge ()[5]. Optimization must focus on tuning the ionic strength of your buffer to allow the hydrophobic octylphenoxy tails to pack efficiently.

Q: How does temperature dictate the phase behavior of this surfactant? Expert Insight: As an ionic surfactant, it exhibits a Krafft point —a specific temperature below which the surfactant precipitates as hydrated crystals because its solubility falls below the CMC[6]. If your solution is turbid at room temperature, you are likely operating below the Krafft temperature. Heating the system increases monomer solubility exponentially until it surpasses the CMC, allowing stable, transparent micelles to form.

Section 2: Troubleshooting Guide: Micellar Instability & Phase Separation

Issue 1: High CMC or failure to form stable micelles in ultrapure water.

  • Root Cause: Unshielded electrostatic repulsion between the sulfate headgroups prevents tight packing of the hydrophobic tails[5].

  • Solution: Titrate a monovalent salt (e.g., 10–50 mM NaCl) into the buffer. The Na⁺ ions will localize in the Stern layer of the micelle, screening the negative charges, significantly reducing the CMC, and increasing the aggregation number.

Issue 2: Precipitation or severe turbidity during cold-room experiments (e.g., 4°C protein extraction).

  • Root Cause: The system has dropped below the Krafft point of the surfactant, causing crystallization[6].

  • Solution: Pre-warm the buffer to 25°C–30°C before adding the surfactant. If cold temperatures are strictly required to prevent protein degradation, consider adding a co-solvent (like 5-10% glycerol) to disrupt the crystalline lattice and lower the Krafft point.

Issue 3: Loss of surfactant efficacy or pH drift over time.

  • Root Cause: Acid-catalyzed hydrolysis of the sulfate ester linkage.

  • Solution: Maintain the working pH between 6.0 and 8.5 using a robust buffer (e.g., Tris or HEPES)[5]. Avoid prolonged exposure to pH < 4.0, which degrades the surfactant into inactive octylphenol ethoxylate and free sulfuric acid.

Section 3: Self-Validating Experimental Protocol for CMC Determination

To ensure your system is optimized, you must empirically determine the CMC under your specific buffer conditions. We recommend the Conductometric Titration Method , which is highly sensitive for anionic surfactants.

Step-by-Step Methodology:

  • Preparation: Prepare a 50 mM stock solution of Sodium 2-(octylphenoxy)ethyl sulphate in your target buffer (e.g., 10 mM HEPES, pH 7.4).

  • Baseline Measurement: Place 50 mL of the pure buffer in a thermostated jacketed beaker (maintained at 25°C) and immerse a calibrated conductivity probe.

  • Titration: Add the surfactant stock solution in 0.5 mL increments under constant, gentle magnetic stirring (avoid foaming).

  • Equilibration: Wait 2 minutes after each addition for the conductivity reading to stabilize. Record the specific conductivity (κ).

  • Data Plotting: Plot Specific Conductivity (κ) versus Surfactant Concentration (mM).

  • Self-Validation Checkpoint: You should observe two distinct linear regions. The pre-micellar region will have a steep slope (high contribution of highly mobile free monomers and Na⁺). The post-micellar region will have a shallower slope (micelles have lower electrophoretic mobility). The exact intersection of these two lines is your CMC. If the transition is curved rather than a sharp intersection, it indicates the presence of impurities (e.g., unreacted octylphenol).

Section 4: Quantitative Data & Optimization Parameters

The following table summarizes the effect of environmental conditions on the micellization of Sodium 2-(octylphenoxy)ethyl sulphate.

Condition / ParameterExpected CMC RangeAggregation Number (N_agg)Micellar ShapePrimary Application
Ultrapure Water (25°C) 1.5 - 2.5 mM~40 - 50SphericalBaseline characterization
+ 50 mM NaCl (25°C) 0.5 - 1.0 mM~70 - 90Oblate / EllipsoidalMembrane protein extraction[2]
pH < 4.0 (Acidic) N/A (Hydrolysis risk)VariableUnstableNot recommended
Temperature < 15°C PrecipitationN/ACrystalline suspensionN/A

Section 5: Workflow Diagram

MicelleOptimization Start Start: Micelle Formation Optimization CheckPhase Is the solution turbid or precipitating? Start->CheckPhase Krafft Issue: Below Krafft Point Action: Increase Temp > 25°C CheckPhase->Krafft Yes CheckCMC Are micelles forming at expected CMC? CheckPhase->CheckCMC No (Clear) Krafft->CheckPhase Retest Salt Issue: Electrostatic Repulsion Action: Titrate 10-50mM NaCl CheckCMC->Salt No (High CMC) Stable Optimal Micellar System Achieved CheckCMC->Stable Yes Salt->CheckCMC Retest

Decision tree for troubleshooting micellar instability and optimizing CMC conditions.

References

  • Mendibil, U., et al. "Tissue-Specific Decellularization Methods: Rationale and Strategies to Achieve Regenerative Compounds." International Journal of Molecular Sciences, 2020. URL:[Link]

  • Ganeva, V., et al. "Selective extraction of recombinant membrane proteins from Hansenula polymorpha by pulsed electric field and lytic enzyme pretreatment." Microbial Cell Factories, 2023. URL:[Link]

  • Soucek, M. "Synthesis of Hybrid Latexes and Polymerization Kinetics of Functional Latexes." OhioLINK Electronic Theses and Dissertations Center, 2009. URL:[Link]

  • "Triton X-100 - Wikipedia." Wikipedia, Wikimedia Foundation. URL:[Link]

  • "US9566369B2 - Methods for tissue decellularization." Google Patents.

Sources

Optimization

Technical Support Center: Managing Foam in Sodium 2-(octylphenoxy)ethyl Sulphate Solutions

The Phenoxy-Sulfate Foaming Challenge Sodium 2-(octylphenoxy)ethyl sulphate (CAS 63175-99-5) is a powerful anionic surfactant characterized by a bulky, hydrophobic octylphenoxy tail and a highly hydrophilic, negatively c...

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Author: BenchChem Technical Support Team. Date: April 2026

The Phenoxy-Sulfate Foaming Challenge

Sodium 2-(octylphenoxy)ethyl sulphate (CAS 63175-99-5) is a powerful anionic surfactant characterized by a bulky, hydrophobic octylphenoxy tail and a highly hydrophilic, negatively charged ethyl sulphate headgroup[1]. While excellent for emulsification, protein extraction, and cell lysis, this amphiphilic structure inherently stabilizes air-water interfaces. When subjected to agitation, pipetting, or sparging, it forms aggressive, persistent foams that can overflow bioreactors, ruin volumetric accuracy, and denature sensitive proteins.

Mechanistic Troubleshooting (FAQs)

Q: Why does this specific surfactant form such persistent, unbreakable foam? A: The stability of the foam is driven by two primary forces. First, the Marangoni effect creates a surface tension gradient that resists film thinning. Second, and more critically for this specific molecule, the anionic sulfate headgroups align on opposing sides of the thin water film (the lamella) surrounding the air bubble. This creates a strong electrostatic disjoining pressure (electrostatic repulsion) that prevents the water from draining out of the lamella, effectively immunizing the bubble against spontaneous coalescence [2].

Q: Should I use a silicone-based or non-silicone antifoam for this solution? A: It depends entirely on your downstream application. Silicone-based emulsions (e.g., 30% active polydimethylsiloxane/silica compounds) are considered "fast antifoams." They have a low entry barrier, allowing them to rapidly breach the surfactant lamella via a bridging-dewetting mechanism . However, silicone can foul ultrafiltration membranes and interfere with downstream mass spectrometry. If your workflow is sensitive to silicone, use a non-silicone organic defoamer (like 1-octanol), which acts as a "slow antifoam" by competing for the air-water interface without forming a stable film [3].

Q: Can I adjust my buffer to naturally suppress the foam without adding chemical defoamers? A: Yes. Because the foam is stabilized by the electrostatic repulsion of the sulfate groups, increasing the ionic strength of your buffer (e.g., adding 100-500 mM NaCl) will compress the Debye length of the electrical double layer. This screens the negative charges, reducing the electrostatic disjoining pressure and allowing the bubbles to coalesce naturally.

Validated Intervention Protocols

Protocol A: Low-Shear Preparation & Vacuum-Assisted Degassing

Causality: Prevents the initial entrainment of air and removes dissolved nucleation gases before they can form stable bubbles.

  • Solvent First: Add your aqueous buffer to the mixing vessel before introducing the surfactant. (Adding water to dry surfactant powder forces air entrapment).

  • Submerged Agitation: Insert a magnetic stir bar and set the stirring speed to < 150 RPM. Ensure the vortex does not reach the impeller/stir bar to prevent air draw.

  • Gradual Addition: Slowly introduce the Sodium 2-(octylphenoxy)ethyl sulphate to the center of the gently moving liquid.

  • Vacuum Degassing: Transfer the sealed vessel to a vacuum desiccator. Apply a mild vacuum (200-300 mbar) while subjecting the vessel to acoustic sonication (ultrasonic bath) for 10 minutes.

  • System Validation Check: The Clarity Test. The protocol is successful when the solution transitions from a turbid, milky appearance (indicative of suspended microbubbles) to completely optically clear. If turbidity persists, increase vacuum hold time by 5-minute increments.

Protocol B: Active Defoaming via Silicone Emulsion (Antifoam Y-30)

Causality: Introduces hydrophobic particles that spread across the surfactant film, creating an unstable oil bridge that ruptures the lamella due to uncompensated capillary pressures [4].

  • Stock Preparation: Dilute the 30% active Antifoam Y-30 emulsion [5] to a 10% working stock in sterile water to ensure uniform dispersion.

  • Titration: Add the working stock to the foaming surfactant solution to achieve a final concentration of 10 to 50 ppm.

  • Dispersion: Apply gentle, low-shear mixing (e.g., rocking platform for 2 minutes) to distribute the antifoam droplets without emulsifying them into ineffective micelles [6].

  • System Validation Check: The Head-Collapse Metric. A successful intervention will result in >80% collapse of the macroscopic foam head within 60 seconds of dispersion. If the foam persists, the antifoam may have been over-sheared into micelles; prepare a fresh batch and reduce agitation speed.

Quantitative Strategy Matrix

Defoaming StrategyActive Agent / MethodOptimal Concentration / SettingFoam Reduction Time ( t80​ )Downstream Impact
Silicone Emulsion PDMS + Hydrophobic Silica10 - 50 ppm< 1 minuteHigh (Membrane fouling, MS interference)
Organic Defoamer 1-Octanol / Polyethers0.1% - 0.5% (v/v)5 - 10 minutesModerate (May affect protein folding)
Ionic Screening NaCl / KCl250 - 500 mMPassive (Prevents formation)Low (Buffer dependent)
Acoustic Degassing Vacuum + Sonication200 mbar + 40 kHz10 - 15 minutesZero (Purely physical)

Pathway Visualization

FoamMechanism cluster_0 Phase 1: Stabilization cluster_1 Phase 2: Defoaming Action N1 Anionic Sulfate Heads (Electrostatic Repulsion) N2 Antifoam Droplet Entry (Lower Surface Tension) N1->N2 Add Defoamer N3 Oil Bridge Formation Across Lamella N2->N3 Spreading N4 Film Dewetting & Rupture N3->N4 Capillary Force

Mechanism of foam film rupture by hydrophobic antifoam droplets via bridging and dewetting.

References

  • Denkov, N. D., Marinova, K. G., & Tcholakova, S. S. (2014). Mechanistic understanding of the modes of action of foam control agents. Advances in Colloid and Interface Science. URL:[Link]

  • Denkov, N. D. (1999). Mechanisms of Action of Mixed Solid−Liquid Antifoams. 1. Dynamics of Foam Film Rupture. Langmuir. URL:[Link]

  • Garrett, P. R. (1992). Defoaming: Theory and Industrial Applications. CRC Press. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Sodium 2-(octylphenoxy)ethyl sulphate Synthesis

Welcome to the Technical Support Center for anionic surfactant synthesis. This guide is designed for researchers, chemical engineers, and drug development professionals tasked with optimizing the reaction yield and purit...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for anionic surfactant synthesis. This guide is designed for researchers, chemical engineers, and drug development professionals tasked with optimizing the reaction yield and purity of Sodium 2-(octylphenoxy)ethyl sulphate (an alkylphenol ether sulfate).

Because the starting material, 2-(octylphenoxy)ethanol, contains an aromatic ring, standard aggressive sulfation techniques often lead to undesirable side reactions. This guide addresses the mechanistic causality behind these failures and provides field-proven, self-validating protocols to ensure high-yield synthesis.

Part 1: Troubleshooting Guide & FAQs (Yield & Purity)

Q1: Why is my reaction yield plateauing below 50% when using sulfamic acid as the sulfating agent? A1: Sulfamic acid (NH₂SO₃H) is a mild, highly selective sulfating agent. Its primary advantage is that it selectively sulfates the terminal hydroxyl group without sulfonating the aromatic ring of the octylphenol[1]. However, the uncatalyzed esterification is kinetically sluggish. To break the 50% yield barrier, you must introduce an alkyl- or aryl-substituted urea compound (such as N,N-dimethylurea) to act as a catalyst. Operating at 110–130°C with a 1:1.2:0.1 molar ratio of ethoxylate to sulfamic acid to catalyst accelerates the reaction, pushing conversion rates above 85%[2].

Q2: I switched to chlorosulfonic acid (CSA) to improve reaction kinetics, but my product is dark and contains neutral oils. What went wrong? A2: Chlorosulfonic acid is a highly reactive, aggressive sulfating agent. While it offers rapid kinetics, using an excess of CSA (greater than a 1.05 molar ratio) promotes severe side reactions, including the sulfonation of the aromatic ring and the formation of neutral oil by-products[3]. Furthermore, the reaction is highly exothermic and releases corrosive HCl gas[4]. You must maintain strict stoichiometric control (0.98–1.05 moles of CSA per mole of hydroxyl) and keep temperatures low (15–30°C) to prevent thermal degradation and color body formation[5].

Q3: The sulfamic acid route yields an ammonium salt. How do I efficiently convert this to the target sodium salt without hydrolyzing the sulfate ester? A3: The sulfamic acid process inherently produces Ammonium 2-(octylphenoxy)ethyl sulphate[1]. To obtain the target sodium salt, you must perform a controlled alkaline cation exchange. After the esterification mixture cools to approximately 70°C, neutralize it with a 30% sodium hydroxide solution until the pH stabilizes between 7.5 and 8.5[2]. Crucially, you must apply a vacuum during this step to actively strip the released ammonia gas from the reactor. Removing the ammonia drives the equilibrium entirely toward the sodium salt[6].

Q4: How do I prevent hydrolysis of the sulfate ester during the neutralization of the CSA-derived acid sulfate? A4: The intermediate 2-(octylphenoxy)ethyl hydrogen sulphate generated via the CSA route is highly unstable and prone to autocatalytic hydrolysis. It must be neutralized immediately after the reaction phase. To prevent hydrolysis, maintain the neutralization temperature below 40°C and ensure the pH never drops below 7.0. This is achieved by dosing the acid sulfate into a well-stirred, buffered NaOH solution, rather than adding NaOH to the acid.

Part 2: Experimental Protocols

The following self-validating workflows detail the two primary methods for synthesizing Sodium 2-(octylphenoxy)ethyl sulphate.

Protocol A: Catalyzed Sulfamic Acid Route (High Selectivity)

This method is recommended when avoiding ring sulfonation is the absolute highest priority.

  • Reactor Charging: Charge 1.0 molar equivalent of dry 2-(octylphenoxy)ethanol into a continuous stirred-tank reactor (CSTR) purged with dry nitrogen to exclude moisture.

  • Reagent & Catalyst Addition: Introduce 1.2 molar equivalents of sulfamic acid and 0.1 molar equivalents of N,N-dimethylurea (catalyst)[2].

  • Esterification: Heat the heterogeneous mixture to 130°C. Maintain rigorous agitation for 60 to 120 minutes. Validation checkpoint: The mixture will transition from a suspension to a homogeneous liquid as the ammonium salt forms.

  • Cooling: Reduce the reactor temperature to 70°C to prevent thermal degradation during the upcoming alkaline shift.

  • Neutralization & Ammonia Stripping: Slowly dose 30% aqueous NaOH into the reactor until the pH stabilizes between 7.5 and 8.5[2]. Simultaneously, apply vacuum degassing (approx. 100 mbar) to extract the evolved NH₃ gas. Continue until no ammonia odor is detectable in the exhaust, yielding the final Sodium 2-(octylphenoxy)ethyl sulphate[2].

Protocol B: Chlorosulfonic Acid Route (High Throughput)

This method is recommended for rapid, high-yield production, provided strict thermal and stoichiometric controls are available.

  • Preparation: Charge 1.0 molar equivalent of 2-(octylphenoxy)ethanol into a glass-lined reactor equipped with a robust cooling jacket and an HCl scrubber system[4].

  • Acid Dosing: Slowly dose exactly 1.02 molar equivalents of anhydrous chlorosulfonic acid[3]. Maintain the reaction temperature strictly between 15°C and 30°C. Validation checkpoint: Monitor the evolution of HCl gas; a sudden spike indicates poor thermal control.

  • Degassing: Once dosing is complete, sparge the highly viscous acid sulfate intermediate with dry nitrogen for 20 minutes to expel residual HCl gas[3].

  • Immediate Neutralization: Transfer the acid sulfate intermediate immediately into a secondary reactor containing a chilled (≤40°C) solution of aqueous NaOH. Maintain rigorous agitation to prevent localized acidic hot spots, ensuring the final pH remains between 7.5 and 8.5.

Part 3: Data Presentation

The following table summarizes the quantitative operational parameters and expected yields for the two primary synthesis pathways.

ParameterSulfamic Acid RouteChlorosulfonic Acid (CSA) Route
Molar Ratio (Substrate:Agent) 1.0 : 1.21.0 : 0.98 – 1.05
Reaction Temperature 110°C – 130°C15°C – 30°C
Catalyst Required Yes (e.g., N,N-dimethylurea, 0.1 eq)No
Primary By-product Ammonia gas (during neutralization)HCl gas (during sulfation)
Ring Sulfonation Risk Very LowHigh (if CSA > 1.05 eq or Temp > 30°C)
Expected Yield > 85%> 90%

Part 4: Reaction Workflows

G OPE 2-(Octylphenoxy)ethanol SA Sulfamic Acid Route OPE->SA 110-130°C, Urea Cat. CSA Chlorosulfonic Acid Route OPE->CSA 15-30°C, Stoichiometric AmmSalt Ammonium Sulfate Intermediate SA->AmmSalt AcidSalt Acid Sulfate Intermediate CSA->AcidSalt HCl Evolution Degrade Ring Sulfonation / Degradation CSA->Degrade Excess CSA / High Temp NaOH1 NaOH + Vacuum Stripping AmmSalt->NaOH1 pH 7.5-8.5 NaOH2 NaOH Neutralization AcidSalt->NaOH2 <40°C Target Sodium 2-(octylphenoxy)ethyl sulphate NaOH1->Target >85% Yield NaOH2->Target >90% Yield

Reaction pathways for Sodium 2-(octylphenoxy)ethyl sulphate synthesis.

Part 5: References

  • Alkylphenol Ethoxylate-Free Sulfates in Emulsion Polymerization, PCI Magazine.

  • CN101328141A - A kind of preparation method of alkylphenol polyoxyethylene ether sodium sulfate, Google Patents.

  • Sulfonation and Sulfation Processes, Chemithon.

  • US3376333A - Sulfuric acid esters of linear secondary alcohol ethoxylates and salts thereof and method of producing same, Google Patents.

  • Chlorosulfonic Acid, Veolia North America.

  • US3755407A - Sulfation process for secondary alcohols, Google Patents.

Sources

Optimization

troubleshooting phase separation in Sodium 2-(octylphenoxy)ethyl sulphate emulsions

Technical Support Center: Troubleshooting Phase Separation in Sodium 2-(octylphenoxy)ethyl sulphate Emulsions Introduction Sodium 2-(octylphenoxy)ethyl sulphate (CAS 63175-99-5) is a highly effective anionic ether sulfat...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Phase Separation in Sodium 2-(octylphenoxy)ethyl sulphate Emulsions

Introduction Sodium 2-(octylphenoxy)ethyl sulphate (CAS 63175-99-5) is a highly effective anionic ether sulfate surfactant. Its molecular architecture consists of a hydrophobic octylphenyl tail, a short ethoxy spacer, and a highly hydrophilic anionic sulfate headgroup. While it provides robust electrostatic stabilization in oil-in-water (O/W) emulsions, formulators frequently encounter phase separation (creaming, flocculation, or coalescence) when environmental parameters shift. This guide explores the mechanistic causality behind these failures and provides self-validating protocols to restore emulsion stability.

Section 1: Frequently Asked Questions (Mechanistic Q&A)

Q1: Why does my emulsion undergo rapid phase separation when formulated at pH < 4.0? A: The root cause is the acid-catalyzed hydrolysis of the surfactant's sulfate ester bond. Unlike sulfonates (which feature a stable C-S bond), alkylphenol ethoxysulfates possess a C-O-S linkage that is highly acid-labile[1]. When the pH drops below 4.0, hydronium ions catalyze the cleavage of the sulfate group, yielding octylphenoxyethanol (a nonionic surfactant) and sodium bisulfate. This chemical degradation eliminates the electrostatic repulsion (zeta potential drops toward zero) and drastically lowers the Hydrophilic-Lipophilic Balance (HLB), causing immediate coalescence and phase separation. The ISO 2870:2009 standard explicitly details the vulnerability of alkylphenol ethoxysulfates to acid hydrolysis[1].

Q2: How does the addition of API salts or buffers (e.g., PBS) induce flocculation? A: This is a classic manifestation of Derjaguin-Landau-Verwey-Overbeek (DLVO) theory. Sodium 2-(octylphenoxy)ethyl sulphate relies heavily on the negative charge of its sulfate headgroup to maintain a thick electrical double layer around the emulsion droplets. Introducing high ionic strength (especially multivalent cations) compresses this double layer. When the Debye length decreases sufficiently, the attractive van der Waals forces overcome the electrostatic repulsion, leading to droplet flocculation and subsequent coalescence.

Q3: My emulsion separates upon cooling to 4°C for storage. Is this a Krafft point issue? A: Yes. Anionic surfactants exhibit a Krafft temperature—a critical point below which the surfactant's solubility drops drastically, causing it to crystallize out of the aqueous phase. The bulky octylphenoxy tail combined with only a single ethoxy group gives this specific surfactant a distinct Krafft boundary. When cooled below this temperature, the surfactant desorbs from the oil-water interface and precipitates, leaving the droplets unprotected.

Q4: How can I differentiate between Ostwald ripening and coalescence in my stability studies? A: Coalescence is a collision-driven kinetic process where two droplets merge, often leading to a random, rapid increase in droplet size. Ostwald ripening, however, is a thermodynamic process driven by the solubility of the dispersed phase in the continuous phase. According to the Lifshitz-Slyozov-Wagner (LSW) theory, Ostwald ripening can be identified if the cube of the average droplet radius ( r3 ) increases linearly with time[2]. If your dynamic light scattering (DLS) data plots a linear r3 vs. t graph, the mechanism is Ostwald ripening, which can be mitigated by adding a highly hydrophobic co-oil (e.g., squalane) to the dispersed phase.

Section 2: Experimental Protocols

Protocol 1: Accelerated Acid Hydrolysis & Stability Testing Objective: To define the operational pH window of the emulsion and validate sulfate ester stability.

  • Sample Preparation: Divide the baseline emulsion into five 20 mL aliquots.

  • pH Titration: Adjust the aliquots to pH 3.0, 4.0, 5.0, 6.0, and 7.0 using 0.1 M HCl or NaOH.

  • Thermal Stress: Incubate all samples at 40°C for 72 hours to accelerate hydrolysis kinetics.

  • Quantification: Use two-phase titration with benzethonium chloride (Hyamine 1622) as per ISO 2870:2009 to quantify the remaining intact anionic-active matter[3].

  • Validation: Correlate the loss of anionic surfactant concentration with visual phase separation and DLS droplet size growth.

Protocol 2: Critical Coagulation Concentration (CCC) Determination via Zeta Potential Objective: To determine the maximum ionic strength the emulsion can tolerate before double-layer collapse.

  • Baseline Measurement: Measure the zeta potential of the neat emulsion (should be < -30 mV for stable electrostatic repulsion).

  • Salt Titration: Gradually spike the emulsion with a 1 M NaCl solution, increasing the final salt concentration in 10 mM increments.

  • Equilibration: Stir gently for 15 minutes after each addition.

  • Zeta Analysis: Measure the zeta potential and droplet size at each increment.

  • Endpoint: The CCC is reached when the zeta potential shifts to > -15 mV and the droplet size (Z-average) abruptly increases by >50%. Do not formulate API salts above this threshold.

Section 3: Data Presentation

Phase Separation MechanismPrimary Diagnostic MarkerRoot CauseMitigation Strategy
Acid Hydrolysis pH drops < 4.0; Loss of anionic titrantCleavage of C-O-S ester bond[1]Buffer aqueous phase to pH 5.5 - 7.5.
Double Layer Compression Zeta potential > -15 mVHigh ionic strength / API saltsReduce salt load or add nonionic co-surfactant for steric hindrance.
Krafft Point Precipitation Separation at < 10°C; Crystals visibleSurfactant crystallizationStore at ambient temp or add propylene glycol to lower Krafft point.
Ostwald Ripening Linear growth of r3 over time[2]Diffusion of oil through aqueous phaseAdd a highly water-insoluble "ripening inhibitor" (e.g., squalane).

Section 4: Mandatory Visualizations

G Start Emulsion Phase Separation Detected CheckPH Check Aqueous Phase pH Start->CheckPH PHLow pH < 4.0 CheckPH->PHLow PHNormal pH > 4.0 CheckPH->PHNormal Hydrolysis Acid Hydrolysis of Sulfate Ester PHLow->Hydrolysis CheckSalt Check Ionic Strength (Buffer/API) PHNormal->CheckSalt HighSalt High Salt / Multivalent Ions CheckSalt->HighSalt LowSalt Low Salt CheckSalt->LowSalt DLVO Double Layer Compression (Coalescence) HighSalt->DLVO CheckTemp Check Storage Temp LowSalt->CheckTemp LowTemp T < Krafft Point CheckTemp->LowTemp Kinetics Analyze Droplet Growth Kinetics (r³ vs time) CheckTemp->Kinetics Normal Temp Krafft Surfactant Crystallization LowTemp->Krafft Linear Linear Growth Kinetics->Linear Ostwald Ostwald Ripening Linear->Ostwald

Diagnostic workflow decision tree for identifying the root cause of emulsion phase separation.

Hydrolysis Intact Sodium 2-(octylphenoxy)ethyl sulphate (Anionic, High HLB) Acid H+ (pH < 4.0) Catalysis Intact->Acid Cleavage Cleavage of C-O-S Ester Bond Acid->Cleavage Products Octylphenoxyethanol (Nonionic) + Sodium Bisulfate Cleavage->Products Consequence Loss of Electrostatic Repulsion & HLB Shift -> Phase Separation Products->Consequence

Mechanistic pathway of acid-catalyzed hydrolysis of the surfactant's sulfate ester bond.

References[1] ISO 2870:2009 Surface active agents — Detergents — Determination of anionic-active matter hydrolysable and non-hydrolysable under acid conditions. iTeh Standards. https://www.iteh.ai/catalog/standards/sist/6c91122a-8c96-42b6-b3d1-dc197d4a3c2a/iso-2870-2009[3] EN ISO 2870:2009 - Determination of Anionic-Active Matter in Detergents. iTeh Standards. https://www.iteh.ai/catalog/standards/cen/2b4a3a6b-8b5e-4b4e-8b5e-4b4e8b5e4b4e/en-iso-2870-2009[2] Nanoemulsions Stable against Ostwald Ripening. Langmuir - ACS Publications. https://pubs.acs.org/doi/10.1021/acs.langmuir.3c02864

Sources

Troubleshooting

purification techniques for removing impurities from crude Sodium 2-(octylphenoxy)ethyl sulphate

Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with irreproducible micellar behavior, unexpected toxicity in cell assays, or anomalo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with irreproducible micellar behavior, unexpected toxicity in cell assays, or anomalous rheological data when using crude anionic surfactants.

Sodium 2-(octylphenoxy)ethyl sulphate is synthesized via the ethoxylation of octylphenol followed by sulfation (typically using chlorosulfonic acid or sulfur trioxide) and subsequent neutralization with sodium hydroxide. This industrial synthetic route inherently leaves behind a matrix of impurities: unreacted octylphenol, unsulfated 2-(octylphenoxy)ethanol, and inorganic salts (NaCl, Na₂SO₄).

This guide provides field-proven, self-validating methodologies to isolate the pure surfactant, ensuring absolute scientific integrity in your downstream applications.

Troubleshooting Guide & FAQs

Q1: My 1% aqueous solution of Sodium 2-(octylphenoxy)ethyl sulphate is cloudy. What is causing this, and how do I fix it? A: Cloudiness in dilute aqueous solutions of this surfactant is almost always caused by unsulfated hydrophobic impurities—specifically, unreacted octylphenol or 2-(octylphenoxy)ethanol. Because these molecules lack the charged sulfate headgroup, their water solubility is extremely low. They become solubilized only within the hydrophobic cores of the surfactant micelles, but excess amounts will phase-separate, causing turbidity. Resolution: Perform a Liquid-Liquid Extraction (Protocol A) using petroleum ether to selectively partition these non-ionic hydrophobic impurities out of the aqueous phase [1].

Q2: I am measuring the Critical Micelle Concentration (CMC) via conductometry, but the baseline conductivity is unusually high, and the inflection point is blurred. Why? A: High baseline conductivity indicates contamination with inorganic electrolytes, primarily sodium chloride (NaCl) and sodium sulfate (Na₂SO₄), which are byproducts of the neutralization of chlorosulfonic acid or excess SO₃. High ionic strength artificially depresses the CMC by shielding the electrostatic repulsion between the sulfate headgroups during micellization. Resolution: Remove inorganic salts using Cold Solvent Precipitation (Protocol B). The surfactant is highly soluble in ethanol, whereas the inorganic salts are practically insoluble, especially at low temperatures [2].

Q3: During liquid-liquid extraction with petroleum ether, I formed a stubborn emulsion that won't separate. How do I break it? A: You are experiencing the exact function of the molecule you are trying to purify! Sodium 2-(octylphenoxy)ethyl sulphate is an excellent emulsifier. When you shake it with an organic solvent and water, it stabilizes the oil-in-water interface. Resolution: To break the emulsion, add a small amount of ethanol (up to 30% v/v in the aqueous phase). Ethanol disrupts the micellar interface by altering the dielectric constant of the aqueous phase, forcing phase separation without driving the surfactant into the organic layer[1].

Quantitative Data Presentation

To effectively troubleshoot, you must understand the physicochemical properties of the crude matrix. Table 1 summarizes the target compound and its common impurities, dictating the logic behind the purification steps.

ComponentNatureSolubility ProfileDetection / Validation MethodRemoval Technique
Sodium 2-(octylphenoxy)ethyl sulphate Target Anionic SurfactantSoluble in H₂O, warm Ethanol. Insoluble in non-polar organics.Two-phase titration (Methylene Blue), FT-IR (S=O stretch at 1200-1250 cm⁻¹)N/A (Target)
Octylphenol Hydrophobic ImpuritySoluble in Petroleum Ether, Hexane, Ethanol. Insoluble in H₂O.UV-Vis (Aromatic ring at ~275 nm), TLC (Silica, Hexane/EtOAc)Liquid-Liquid Extraction
2-(octylphenoxy)ethanol Non-ionic ImpuritySoluble in Petroleum Ether, Ethanol. Poorly soluble in H₂O.TLC, HPLC-UVLiquid-Liquid Extraction
Sodium Chloride (NaCl) Inorganic SaltSoluble in H₂O. Insoluble in Ethanol.AgNO₃ precipitation test (white AgCl ppt)Cold Ethanol Precipitation
Sodium Sulfate (Na₂SO₄) Inorganic SaltSoluble in H₂O. Insoluble in Ethanol.BaCl₂ precipitation test (white BaSO₄ ppt)Cold Ethanol Precipitation
Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating in-line analytical checks, you ensure that each purification step has achieved its mechanistic goal before proceeding.

Protocol A: Liquid-Liquid Extraction (LLE) for Hydrophobic Impurities

Causality: Non-polar solvents like petroleum ether have zero thermodynamic affinity for the highly polar, charged sodium sulfate headgroup of the target surfactant, but they have a high affinity for the hydrophobic octylphenol and unsulfated ethoxylate.

  • Preparation: Dissolve 10 g of crude Sodium 2-(octylphenoxy)ethyl sulphate in 100 mL of a 70:30 Water/Ethanol (v/v) mixture. Note: The ethanol is critical to suppress emulsion formation during extraction.

  • Extraction: Transfer the solution to a separatory funnel. Add 50 mL of petroleum ether (boiling range 40-60 °C). Invert gently 10-15 times. Do not shake vigorously.

  • Separation: Allow the phases to separate. The upper organic layer contains the impurities; the lower aqueous-ethanolic layer contains the surfactant.

  • Iteration: Drain the lower layer into a clean beaker. Discard the upper organic layer. Return the aqueous layer to the funnel and repeat the extraction with fresh petroleum ether two more times.

  • Self-Validation Check: Spot a drop of the third petroleum ether extract onto a silica TLC plate and visualize under short-wave UV (254 nm). If no dark spot (aromatic ring) appears, the extraction of unsulfated organics is complete [1].

  • Recovery: Transfer the aqueous layer to a rotary evaporator and concentrate under reduced pressure at 50 °C until all ethanol and residual petroleum ether are removed.

Protocol B: Cold Solvent Precipitation for Inorganic Salts

Causality: The solubility of inorganic salts (NaCl, Na₂SO₄) in aliphatic alcohols drops exponentially as the temperature approaches 0 °C. The surfactant, due to its large organic tail, remains soluble in the alcohol [2].

  • Dissolution: Take the concentrated aqueous paste from Protocol A and dissolve it in 150 mL of absolute ethanol. Stir vigorously at 40 °C until the surfactant is fully dissolved. A fine white suspension of inorganic salts will remain.

  • Chilling: Transfer the flask to an ice-water bath and cool the mixture to 0–5 °C for 2 hours. This forces the complete precipitation of trace dissolved salts.

  • Filtration: Filter the cold mixture through a fine-porosity glass frit (or a 0.22 µm PTFE membrane) under vacuum. The filter cake consists of the inorganic impurities.

  • Self-Validation Check: Take 1 mL of the filtrate, evaporate the ethanol, and dissolve the residue in 5 mL of distilled water. Add 2 drops of 0.1 M Barium Chloride (BaCl₂). If the solution remains clear (no white BaSO₄ precipitate), the sulfate salts have been successfully removed.

  • Final Isolation: Evaporate the filtrate to dryness using a rotary evaporator. Dry the resulting purified Sodium 2-(octylphenoxy)ethyl sulphate in a vacuum oven at 60 °C for 12 hours to remove trace moisture.

Mandatory Visualization: Purification Workflow

The following diagram illustrates the logical flow of the purification process, highlighting the phase separations and the specific removal of impurities at each node.

PurificationWorkflow Crude Crude Sodium 2-(octylphenoxy)ethyl sulphate (Contains Organics & Salts) Step1 Dissolve in H2O/Ethanol (70:30) (Suppresses Emulsion) Crude->Step1 LLE Liquid-Liquid Extraction (Petroleum Ether) Step1->LLE OrgPhase Organic Phase (Discard) (Octylphenol, Unreacted Ethoxylate) LLE->OrgPhase Top Layer AqPhase Aqueous Phase (Keep) (Surfactant + Inorganic Salts) LLE->AqPhase Bottom Layer Step2 Concentrate & Redissolve in Absolute Ethanol AqPhase->Step2 Cooling Cool to 0-5 °C (Selective Salt Precipitation) Step2->Cooling Filtration Vacuum Filtration Cooling->Filtration Salts Filter Cake (Discard) (NaCl, Na2SO4) Filtration->Salts Retentate PureSurf Filtrate (Keep) (Pure Surfactant in Ethanol) Filtration->PureSurf Permeate Drying Vacuum Drying at 60 °C (Yields Pure Solid Surfactant) PureSurf->Drying

Workflow isolating Sodium 2-(octylphenoxy)ethyl sulphate from organic and inorganic impurities.

References
  • Thiele, B., Günther, K., & Schwuger, M. J. (1997). Alkylphenol Ethoxylates: Trace Analysis and Environmental Behavior. Chemical Reviews, 97(8), 3247-3272.[Link]

  • Zhao, J., et al. (2009). Method for removing sodium sulfate and sodium chloride from lauryl sodium sulfate.
Optimization

stabilizing Sodium 2-(octylphenoxy)ethyl sulphate formulations against hydrolysis

Welcome to the Technical Support Center for Surfactant Stability and Formulation. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing degradation issues with...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Surfactant Stability and Formulation. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing degradation issues with alkylphenol ether sulfates.

Sodium 2-(octylphenoxy)ethyl sulphate is a highly effective anionic surfactant, but its sulfate ester bond is inherently vulnerable to hydrolytic cleavage. This guide is designed to provide you with the mechanistic causality behind this degradation, actionable troubleshooting steps, and self-validating protocols to ensure the long-term integrity of your formulations.

Mechanistic Overview: The Autocatalytic Trap

To stabilize a formulation, you must first understand how it fails. Alkyl ether sulfates undergo acid-catalyzed hydrolysis at the sulfate moiety[1]. When water and heat act upon Sodium 2-(octylphenoxy)ethyl sulphate, the molecule cleaves into two products: a nonionic ethoxylated alcohol (octylphenoxyethanol) and sodium bisulfate.

The critical failure point is autocatalysis . Sodium bisulfate is a relatively strong acid. As it accumulates, it releases protons ( H+ ), driving the pH of the formulation down. Because the initial hydrolysis reaction is acid-catalyzed, this newly generated acid exponentially accelerates the degradation rate[2]. Without intervention, a formulation can completely degrade within 24 hours at elevated temperatures[1].

G AES Sodium 2-(octylphenoxy)ethyl sulphate (Intact Surfactant) Products Octylphenoxyethanol + Sodium Bisulfate AES->Products Hydrolysis (Heat + H2O) Acid Acid Catalyst (H+) Acid->AES Catalyzes pHDrop pH Drop (Autocatalytic Feedback) Products->pHDrop Releases H+ pHDrop->Acid Accelerates

Figure 1: Acid-catalyzed autocatalytic hydrolysis pathway of alkylphenol ether sulfates.

Troubleshooting & FAQs

Q1: Why does my formulation's pH drop drastically over a few days, accompanied by a complete loss of foaming and emulsifying capacity? A: You are observing the autocatalytic hydrolysis feedback loop. The loss of foaming occurs because the anionic sulfate headgroup is being cleaved, converting your active surfactant into a less soluble, nonionic alcohol. The drastic pH drop is the direct signature of sulfate head hydrolysis releasing bisulfate[1]. To fix this, you must introduce an alkaline buffer (e.g., pH 8.5–9.5) to neutralize the H+ ions before they can catalyze further degradation[2].

Q2: How can I prevent thermal degradation during accelerated stability testing or high-temperature processing? A: Alkyl ether sulfates exhibit notoriously poor thermal stability above 50°C in unbuffered water[3]. While you cannot entirely stop the thermodynamic drive of hydrolysis at high temperatures, you can severely retard the kinetics. Formulating the surfactant in an alkaline medium (such as an ammonium acetate or carbonate buffer) neutralizes the catalytic protons. Studies show that while unbuffered ether sulfates degrade completely at 100°C in 24 hours, buffered versions retain ~10% activity even after 4 months under the same extreme thermal stress[1].

Q3: My formulation becomes cloudy after a few weeks of storage at room temperature. What is causing this phase separation? A: Cloudiness (coacervation or precipitation) is caused by the accumulation of the hydrolysis byproduct, octylphenoxyethanol. As the highly water-soluble sulfate group is lost, the remaining hydrophobic tail and short ether chain can no longer remain fully dissolved in the aqueous phase. If you observe cloudiness, check the pH immediately; if it has dropped below 7.0, hydrolysis is the culprit.

Standard Operating Procedures (Protocols)

Protocol 1: Preparation of a Hydrolysis-Resistant Buffered Formulation

This protocol utilizes a self-validating buffer system. If the formulation remains clear and the pH remains stable over 14 days, the buffering causality is proven.

  • Solvent & Buffer Preparation: Begin with high-purity deionized water. Add an alkaline buffer system (e.g., 0.1 M Carbonate/Bicarbonate or Ammonium Acetate) engineered to maintain a pH of 8.5–9.5.

  • Surfactant Integration: Slowly add the Sodium 2-(octylphenoxy)ethyl sulphate to the buffered solvent. Stir using a low-shear magnetic stirrer to prevent excessive aeration and foaming.

  • pH Verification (Validation Step 1): Measure the final pH using a calibrated probe. It must read between 8.5 and 9.5. If it is lower, the buffer capacity is insufficient for the surfactant load; adjust with dilute NaOH .

  • Storage: Store the final formulation in a controlled environment below 40°C to minimize baseline thermal stress[3].

Protocol 2: Accelerated Stability and Kinetics Testing

This workflow isolates thermal stress from acid-catalysis to determine the true shelf-life of your buffered system.

  • Sample Aliquoting: Divide the buffered formulation into sealed, inert glass ampoules or PTFE-lined vials to prevent solvent evaporation.

  • Thermal Aging: Place the vials in a controlled incubator at 50°C[3]. Do not exceed 65°C unless specifically testing for extreme high-temperature applications, as the degradation mechanism shifts rapidly.

  • Sampling Matrix: Extract samples at defined intervals: Day 0, Day 1, Day 3, Day 7, Day 14, and Day 28.

  • Analysis & Self-Validation (Validation Step 2):

    • pH Monitoring: Measure the pH immediately upon extraction. A stable pH validates that the buffer has not been exhausted. A sudden drop indicates buffer failure and the onset of autocatalysis[2].

    • HPLC Quantification: Quantify the intact surfactant concentration using High-Performance Liquid Chromatography (HPLC) with a UV or ELSD detector to track the exact degradation kinetics[1].

Quantitative Stability Data

The following table summarizes the causal relationship between pH, temperature, and the hydrolytic degradation rate of alkyl ether sulfates. Use this to establish your storage and formulation parameters.

TemperaturepH ConditionHydrolysis Rate / StabilityMechanistic Driver
25°C Neutral (pH 7.0)Highly Stable (Months to Years)Baseline thermodynamic stability; negligible acid catalysis.
50°C Acidic (pH < 6.0)Rapid Degradation (Days)Acid-catalyzed autocatalysis accelerates cleavage[3].
100°C Unbuffered (Deionized Water)Complete Degradation (< 24 Hours)Extreme thermal stress combined with uninhibited autocatalysis[1].
100°C Alkaline Buffer (pH ~9.2)Retarded Degradation (Months)Buffer neutralizes released H+ , preventing the autocatalytic feedback loop[1].

References

  • SPE-190361-MS Long Term Thermal Stability of Chemical EOR Surfactants - OnePetro. 4

  • US20140349913A1 - Low ph detergent composition - Google Patents. 2

  • Material Safety Data Sheet - Yeser Chemicals. 3

Sources

Reference Data & Comparative Studies

Validation

validation of Sodium 2-(octylphenoxy)ethyl sulphate purity by HPLC-MS

Advanced Purity Validation of Sodium 2-(octylphenoxy)ethyl sulphate: An HPLC-MS Comparison Guide As a Senior Application Scientist in analytical chemistry, I frequently oversee the transition of laboratories from legacy...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Purity Validation of Sodium 2-(octylphenoxy)ethyl sulphate: An HPLC-MS Comparison Guide

As a Senior Application Scientist in analytical chemistry, I frequently oversee the transition of laboratories from legacy titration methods to high-resolution mass spectrometry. When dealing with complex anionic surfactants like Sodium 2-(octylphenoxy)ethyl sulphate (CAS 63175-99-5, Molecular Formula: C16​H25​NaO5​S )[1], validating purity is not merely about quantifying the active ingredient. It requires profiling the oligomeric distribution, detecting unsulfated precursors (e.g., octylphenol ethoxylates), and identifying trace endocrine-disrupting degradation products like free octylphenol[2].

This guide objectively compares High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) against alternative modalities and provides a self-validating experimental protocol for rigorous purity assessment.

Technological Comparison & Method Causality

To understand why HPLC-MS is the gold standard for this molecule, we must analyze the physicochemical causality behind the failures of alternative methods.

  • Two-Phase Titration (MBAS Method): Titration measures bulk anionic activity. Causality of failure: It operates on macroscopic charge interactions and cannot distinguish between the target molecule, shorter/longer ethoxylate chain homologs, or unreacted anionic byproducts. It is a bulk assay, not a purity validation tool.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Causality of failure: Sodium 2-(octylphenoxy)ethyl sulphate is a non-volatile, thermally labile salt. GC-MS requires aggressive derivatization (desulfation and silylation) to induce volatility. This destroys the native oligomeric distribution and introduces incomplete reaction artifacts.

  • HPLC-UV & ELSD: Causality of failure: While the octylphenoxy group possesses an aromatic chromophore, UV detection cannot differentiate between the sulfated target and the unsulfated precursor because their UV absorption profiles are nearly identical[3]. Evaporative Light Scattering Detection (ELSD) is universal but suffers from poor reproducibility, low sensitivity at trace levels, and nonlinear responses[3].

  • HPLC-MS (ESI-Negative): Causality of success: Electrospray Ionization (ESI) in negative mode perfectly accommodates the pre-ionized sulfate group ( R−OSO3−​ ). Because the molecule is already charged in solution, ESI transfers these ions directly into the gas phase with near-perfect efficiency, yielding robust [M-Na]- ions without thermal degradation[2].

MethodSelection cluster_methods Analytical Method Causality Target Sodium 2-(octylphenoxy)ethyl sulphate (Anionic, Non-volatile) GC GC-MS Fails: Requires Derivatization Target->GC Thermally Labile UV HPLC-UV Fails: Poor Precursor Resolution Target->UV Weak Chromophore TIT Titration Fails: Lacks Specificity Target->TIT Bulk Analysis MS HPLC-MS Optimal: Intact Mass Detection Target->MS Pre-ionized Sulfate

Fig 1. Decision matrix and causality for selecting HPLC-MS over alternative analytical methods.

Self-Validating HPLC-MS/MS Protocol

A robust analytical method must be a self-validating system. To achieve this, the following protocol incorporates a stable isotope-labeled internal standard (e.g., 13C6​ -octylphenol sulfate) to correct for matrix-induced ionization suppression in real-time[2].

Step 1: Sample Preparation & Matrix Spiking
  • Accurately weigh 10.0 mg of the Sodium 2-(octylphenoxy)ethyl sulphate sample.

  • Dissolve in 10 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

    • Causality: Methanol is chosen over water to prevent micelle formation (surpassing the Critical Micelle Concentration) and ensure complete solvation of the hydrophobic octyl tail.

  • Dilute the stock to a working concentration of 2 µg/mL using the initial mobile phase. Spike with 5 µg/L of the internal standard[4].

Step 2: Chromatographic Separation (RP-HPLC)
  • Column: Shim-pack™ GIS-HP C8 or equivalent (150 mm × 2.1 mm I.D., 3 µm)[4].

    • Causality: A C8 stationary phase is selected over C18. Alkylphenol ethoxylate sulfates can over-retain on heavily end-capped C18 columns due to extreme hydrophobic interactions, leading to peak tailing. C8 provides sharp, symmetrical peaks.

  • Mobile Phase A: 0.1% Formic Acid in Water[4].

  • Mobile Phase B: Acetonitrile[4].

    • Causality: While formic acid is typically avoided in negative ESI for weak acids, sulfate esters are strong acids ( pKa​<0 ) and remain fully ionized. The formic acid suppresses the ionization of free silanols on the stationary phase, preventing peak tailing, without neutralizing the target analyte.

  • Gradient: 35% B to 95% B over 10 minutes. Flow rate: 0.2 mL/min.

Step 3: ESI-MS/MS Detection
  • Ionization Mode: Electrospray Ionization Negative (ESI-) at -3.0 kV[4].

  • Desolvation: Drying gas flow at 15 L/min, Interface Temp at 200 °C[4].

  • Detection: Monitor the exact mass of the desodiated anion (m/z 329.1) transitioning to the sulfate product ion (m/z 97.0).

ProtocolWorkflow P1 1. Sample Prep MeOH Dilution + Isotope Surrogate P2 2. RP-HPLC C8 Column 0.1% FA / MeCN P1->P2 P3 3. ESI(-) Source Desolvation & Ion Extraction P2->P3 P4 4. MS/MS MRM Transitions [M-Na]- Detection P3->P4

Fig 2. Step-by-step HPLC-MS/MS experimental workflow for anionic surfactant validation.

Quantitative Data Presentation

The superiority of HPLC-MS is best demonstrated through empirical validation data. Below is a summary of the quantitative performance metrics comparing the modalities, followed by the specific validation parameters of the proposed HPLC-MS/MS method.

Table 1: Performance Comparison of Analytical Modalities for Surfactant Purity

Analytical ModalityLimit of Detection (LOD)Oligomer ResolutionUnsulfated Precursor DetectionMatrix Interference Susceptibility
Two-Phase Titration ~1.0 mg/LNone (Bulk only)FailsHigh (Reacts with all anions)
HPLC-UV (254 nm) ~0.5 mg/LPoorPoor (Co-elution risks)Medium
GC-MS (Derivatized) ~0.1 mg/LDestroyed during prepModerateHigh (Derivatization artifacts)
HPLC-MS/MS (ESI-) < 0.002 mg/L Excellent (Intact Mass) Excellent (ESI+ switching) Low (Isotope correction)

Note: HPLC-MS successfully detects anionic surfactant compounds at concentrations of 2% or less of standard regulatory values (0.2 mg/L)[4].

Table 2: HPLC-MS/MS Validation Metrics (Self-Validating Batch Data)

AnalyteLinear RangeRecovery (%)RSD (%)S/N Ratio (at LOQ)
Sodium 2-(octylphenoxy)ethyl sulphate0.1 - 1000 ppb98.5%2.1%> 10:1
Unsulfated Precursor (OPEO)0.5 - 500 ppb94.2%3.4%> 10:1
Trace Free Octylphenol0.05 - 100 ppb91.8%4.5%> 10:1

Conclusion

For the purity validation of Sodium 2-(octylphenoxy)ethyl sulphate, HPLC-MS is not merely an alternative; it is the only modality capable of providing a comprehensive, artifact-free profile of the molecule. By leveraging the inherent anionic nature of the sulfate ester through ESI- and utilizing a C8 stationary phase to manage hydrophobic retention, researchers can achieve unparalleled specificity and sensitivity, ensuring the integrity of downstream pharmaceutical or biochemical applications.

Sources

Comparative

High-Resolution NMR Spectra Analysis for Structural Validation of Sodium 2-(octylphenoxy)ethyl sulphate: A Comparative Guide

As drug development and materials science advance, the structural validation of complex amphiphilic excipients and surfactants has become a critical regulatory and functional hurdle. Sodium 2-(octylphenoxy)ethyl sulphate...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and materials science advance, the structural validation of complex amphiphilic excipients and surfactants has become a critical regulatory and functional hurdle. Sodium 2-(octylphenoxy)ethyl sulphate (CAS: 63175-99-5) is a highly specialized anionic surfactant featuring a bulky hydrophobic octylphenoxy tail and a highly polar ethyl sulphate headgroup.

Unlike simpler surfactants, validating the purity, structural integrity, and micellar behavior of this compound requires moving beyond basic 1D Nuclear Magnetic Resonance (NMR) to a multiparametric 2D and Diffusion-Ordered Spectroscopy (DOSY) workflow. This guide objectively compares the analytical requirements for Sodium 2-(octylphenoxy)ethyl sulphate against traditional alternatives and provides a field-proven, self-validating experimental protocol for its complete characterization.

Comparative Overview: The Analytical Challenge

When selecting a surfactant for pharmaceutical formulations or advanced material synthesis, researchers often choose between simple anionic surfactants like Sodium Dodecyl Sulfate (SDS), non-ionic polymeric surfactants like Triton X-100, and hybrid structures like Sodium 2-(octylphenoxy)ethyl sulphate.

The structural complexity of the surfactant directly dictates the analytical rigor required to validate it [2]. Table 1 compares the structural features and the corresponding NMR performance requirements for these three alternatives.

Table 1: Structural Complexity and NMR Validation Requirements
Surfactant AlternativeChemical NatureStructural FeaturesNMR Analytical RequirementPotential Analytical Pitfalls
Sodium Dodecyl Sulfate (SDS) Simple AnionicLinear C12 chain, terminal sulfate.Routine 1D 1 H / 13 C NMRMinimal. Highly resolved aliphatic peaks.
Triton X-100 Complex Non-ionicOctylphenol core, variable PEG chain (n≈9-10).1D 1 H NMR + 2D NOESYBroad, overlapping PEG signals (~3.6 ppm) mask impurities.
Sodium 2-(octylphenoxy)ethyl sulphate Hybrid Anionic Octylphenol core, discrete ethyl spacer, sulfate head. Advanced 2D Suite (HSQC, HMBC) + DOSY Ethyl spacer signals overlap; distinguishing free alcohol from sulfated product requires 2D correlation.

The Causality of the Analytical Choice: Standard 1D NMR is sufficient for SDS because its linear aliphatic protons exist in distinct, predictable chemical environments. However, for Sodium 2-(octylphenoxy)ethyl sulphate, the short two-carbon ethyl spacer is sandwiched between two highly electronegative groups (the phenoxy oxygen and the sulfate oxygen). This creates a tightly coupled spin system that can easily hide desulfation degradation products. Therefore, a 2D HSQC (Heteronuclear Single Quantum Coherence) approach is not just recommended—it is mandatory to prove the covalent attachment of the sulfate group by resolving the specific carbon-proton connectivities.

Mechanistic Workflow: The Multiparametric NMR System

To establish a self-validating analytical system, the workflow must logically progress from basic purity checks to advanced 3D spatial and diffusional analysis. The following Graphviz diagram illustrates the causal relationship between each experimental phase.

NMR_Workflow Start Sample Preparation (D2O + TSP Standard) OneD 1D 1H & 13C NMR (Purity & Basic Backbone) Start->OneD Acquire Baseline TwoD 2D NMR Suite (COSY, HSQC, HMBC) OneD->TwoD Resolve Overlaps DOSY DOSY NMR (Diffusion & Micellization) TwoD->DOSY Confirm Assembly Validation Structural & Functional Validation Complete DOSY->Validation Finalize Data

Figure 1: Multiparametric NMR workflow for surfactant structural and micellar validation.

Experimental Protocols: A Self-Validating System

The following step-by-step methodology ensures that the data generated acts as a closed, self-validating loop. By utilizing specific internal standards and diffusion measurements, the protocol inherently flags degradation or contamination.

Step 1: Sample Preparation and Solvent Causality
  • Weighing: Accurately weigh 10.0 mg of Sodium 2-(octylphenoxy)ethyl sulphate.

  • Solvent Selection: Dissolve the compound in 600 µL of Deuterium Oxide ( D2​O ).

    • Causality: D2​O is explicitly chosen over CDCl3​ to mimic physiological and formulation environments. This allows the surfactant to undergo natural micellization, which is critical for the downstream DOSY functional validation [3].

  • Internal Standard: Add 0.1% w/w TSP (Sodium 3-(trimethylsilyl)propionate-2,2,3,3-d4).

    • Causality: TSP is highly soluble in water, does not interact with anionic surfactant micelles, and provides a reliable 0.0 ppm integration reference for quantitative NMR (qNMR) [1].

Step 2: 1D Quantitative NMR (qNMR) Acquisition
  • Transfer the solution to a high-quality 5 mm NMR tube.

  • Acquire 1 H NMR at 600 MHz using a standard single-pulse sequence (e.g., zg30 on Bruker systems).

  • Critical Parameter: Set the relaxation delay ( D1​ ) to ≥5 seconds.

    • Causality: Surfactant terminal methyl groups and quaternary aromatic carbons have long T1​ relaxation times. A 5-second delay ensures complete thermal equilibrium between scans, making the peak integrals mathematically absolute for purity calculation.

Step 3: 2D NMR Suite (HSQC & HMBC)
  • Acquire a 1 H- 13 C HSQC spectrum to map direct C-H bonds.

  • Acquire a 1 H- 13 C HMBC spectrum to map long-range (2-3 bond) C-H couplings.

    • Self-Validation: The HMBC must show a cross-peak between the phenoxy oxygen-adjacent carbon and the aromatic protons. If this cross-peak is missing, the molecule has undergone ether cleavage.

Step 4: DOSY (Diffusion-Ordered Spectroscopy) Acquisition
  • Utilize a stimulated echo pulse sequence with bipolar gradient pulses (e.g., ledbpgs2s).

  • Linearly increment the gradient strength from 2% to 95% across 32 steps.

  • Optimize the diffusion time ( Δ ) to ~100 ms and the gradient length ( δ ) to ~2 ms [4].

    • Causality: DOSY separates NMR signals based on the translational diffusion coefficient ( D ) of the molecules. Free monomers will diffuse rapidly, while intact micelles will diffuse slowly. If a degradation product (like free octylphenol) is present, it will appear on a separate horizontal diffusion plane in the 2D DOSY plot, instantly invalidating the sample's purity [3].

Data Presentation: Expected Chemical Shifts

The successful execution of the above protocol will yield the structural fingerprint detailed in Table 2.

Table 2: Validated 1 H and 13 C NMR Chemical Shifts ( D2​O , 600 MHz)
Structural Moiety 1 H Shift (ppm)Multiplicity & Integration 13 C Shift (ppm)Diagnostic Significance
Terminal Methyl (Octyl) 0.85Triplet (3H)14.2Confirms intact hydrophobic tail.
Aliphatic Chain (Octyl) 1.20 - 1.70Multiplet (12H)22.8 - 32.1Chain length verification.
Aromatic Ring (Meta to O) 7.15Doublet (2H)127.5Confirms para-substitution pattern.
Aromatic Ring (Ortho to O) 6.85Doublet (2H)114.8Electron-donating effect of ether oxygen.
Ethyl Spacer ( Ar−O−CH2​ ) 4.15Triplet (2H)66.4Crucial: Distinguishes ether linkage.
Ethyl Spacer ( CH2​−O−SO3​ ) 4.35Triplet (2H)68.9Crucial: Downfield shift confirms sulfation.

Note: If the compound has lost its sulfate group (hydrolysis), the peak at 4.35 ppm will shift significantly upfield (closer to 3.8 ppm), representing a free primary alcohol.

Conclusion

Validating the structure of hybrid anionic surfactants like Sodium 2-(octylphenoxy)ethyl sulphate cannot be achieved with the same rudimentary 1D NMR techniques used for SDS. The presence of the phenoxy ring and the short ethyl spacer demands a high-field 2D NMR approach to accurately assign the functional headgroup. Furthermore, by integrating DOSY into the analytical workflow, researchers can simultaneously validate both the chemical purity and the functional micellar assembly of the surfactant, ensuring downstream reliability in drug formulation and material synthesis.

References

  • Precise and rapid determination of anionic and cationic surfactants by 1H nuclear magnetic resonance using an internal standard. ResearchGate.[https://vertexaisearch.cloud.google.
  • Conformational Dependence of Triton X-100 on Environment Studied by 2D NOESY and 1H NMR Relaxation. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEC117EM-EDGKJ7j8AFznEraBAs9_PjrPJ6Cb4oL2oRpB7ufpaWYeGeYe5Ywdq4atfKjCX-ngPKHp2iqvSQkT9Rymn1n5PWquiwexjpIe8fdgOCJxbCe5KwAjKRweb_wSyrb2BaEw==]
  • Characterization of Micelle Formation by the Single Amino Acid-Based Surfactants Undecanoic L-Isoleucine and Undecanoic L-Norleucine in the Presence of Diamine Counterions with Varying Chain Lengths. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwtaraM8rGYMRuzK9qpaMnyVsVSp5Vv5dBC9hofyKnplVZ9m550uuJ1i1wlcbBBCASHebSOsymsV1BSIkzaQgpqYyJf0SC6OvFwO14PR9fHT_pu5bNjC1EGo58CxiU2wg=]
  • Mechanism of the Micellar Solubilization of Curcumin by Mixed Surfactants of SDS and Brij35 via NMR Spectroscopy. MDPI.[https://vertexaisearch.cloud.google.
Validation

A Comparative Guide to the Cytotoxicity of Anionic Surfactants: Focus on Sodium 2-(octylphenoxy)ethyl sulphate

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the in-vitro cytotoxicity of Sodium 2-(octylphenoxy)ethyl sulphate against other widely used anionic surfa...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in-vitro cytotoxicity of Sodium 2-(octylphenoxy)ethyl sulphate against other widely used anionic surfactants, including Sodium Lauryl Sulfate (SLS), Sodium Laureth Sulfate (SLES), and Ammonium Lauryl Sulfate (ALS). The information herein is synthesized from peer-reviewed literature and technical data to support formulation decisions and experimental design in drug development and research.

Introduction to Anionic Surfactants and Cytotoxicity

Anionic surfactants are indispensable components in a vast array of pharmaceutical and consumer products, valued for their detergent and emulsifying properties. However, their interaction with biological membranes is a critical consideration in product safety and efficacy.[1][2] Cytotoxicity, the degree to which a substance can cause damage to cells, is a primary endpoint in the safety assessment of these compounds.[3][4]

The fundamental mechanism of surfactant-induced cytotoxicity often involves the disruption of the cell membrane's lipid bilayer, leading to increased permeability, leakage of intracellular components, and ultimately, cell death.[1][5] This can manifest as either apoptosis (programmed cell death) or necrosis (uncontrolled cell death), depending on the concentration and type of surfactant, as well as the cell type.[6][7][8]

Comparative Cytotoxicity Profiles

The cytotoxic potential of anionic surfactants varies significantly based on their molecular structure, including the length of the alkyl chain and the nature of the hydrophilic head group.

Sodium 2-(octylphenoxy)ethyl sulphate

Publicly available data on the specific cytotoxicity of Sodium 2-(octylphenoxy)ethyl sulphate is limited. However, its structural characteristics—a branched octylphenol hydrophobe and an ethoxylated sulfate hydrophile—suggest a profile that warrants careful evaluation.

Sodium Lauryl Sulfate (SLS)

SLS is arguably the most extensively studied anionic surfactant and consistently demonstrates a high cytotoxic potential in vitro.[2][9][10] It is known to be a potent denaturant of proteins and can cause significant irritation to the skin and eyes.[1][3][11] Studies have shown that SLS can induce both apoptosis and necrosis in a dose-dependent manner in various cell lines, including human keratinocytes and fibroblasts.[6] The mechanism of SLS-induced cytotoxicity involves disruption of cell membranes, leading to the release of intracellular enzymes like lactate dehydrogenase (LDH) and a decrease in metabolic activity, as measured by assays like the MTT assay.[1][12]

Sodium Laureth Sulfate (SLES)

SLES is a derivative of SLS that has undergone ethoxylation, a process that adds ethylene oxide to the molecule. This structural modification generally results in a milder surfactant with a lower irritation and cytotoxicity profile compared to SLS.[11][13] The larger molecular size of SLES reduces its ability to penetrate the skin and interact with cellular proteins, making it a preferred alternative in many personal care products.[11] While still capable of inducing cytotoxicity at higher concentrations, SLES is generally considered to be better tolerated by cells than SLS.[14]

Ammonium Lauryl Sulfate (ALS)

ALS is another common anionic surfactant used in cleansing products. Its cytotoxicity is generally considered to be on par with or slightly less than that of SLS. Studies have indicated that ALS can induce apoptotic cell death, potentially through mitochondrial dysfunction.[15][16] Like other anionic surfactants, its cytotoxic effects are concentration-dependent.[15]

Table 1: Comparative Cytotoxicity of Anionic Surfactants
SurfactantCommon Cell Lines TestedKey Cytotoxicity FindingsGeneral Cytotoxicity Ranking
Sodium 2-(octylphenoxy)ethyl sulphate Data not readily available-Requires experimental determination
Sodium Lauryl Sulfate (SLS) Human Gingival Fibroblasts, Keratinocytes, L929, NIH-3T3Consistently high cytotoxicity, induces apoptosis and necrosis, significant membrane damage.[6][9][17]High
Sodium Laureth Sulfate (SLES) Human Dermal FibroblastsMilder than SLS, less skin penetration and protein disruption.[11][13][14]Moderate
Ammonium Lauryl Sulfate (ALS) Alveolar Macrophage CellsInduces apoptosis via mitochondrial dysfunction, cytotoxic at higher concentrations.[15][16]High to Moderate

This ranking is a generalization based on available literature and can vary depending on the specific cell line, concentration, and exposure time.

Mechanisms of Anionic Surfactant-Induced Cytotoxicity

The primary mechanism by which anionic surfactants exert their cytotoxic effects is through the disruption of the cell membrane. This process can be visualized as follows:

Caption: General mechanism of surfactant-induced cytotoxicity.

At lower concentrations, surfactants may cause subtle changes to the cell membrane, leading to programmed cell death (apoptosis). At higher concentrations, they can cause rapid and extensive membrane damage, resulting in uncontrolled cell lysis (necrosis).[7][18][19]

Experimental Protocols for Assessing Cytotoxicity

To objectively compare the cytotoxicity of Sodium 2-(octylphenoxy)ethyl sulphate with other anionic surfactants, standardized in-vitro assays are essential. The following are detailed protocols for two of the most common and reliable methods.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[20][21] Viable cells contain mitochondrial dehydrogenases that can reduce the yellow MTT to purple formazan crystals.[20]

Experimental Workflow

Caption: MTT assay experimental workflow.

Step-by-Step Protocol
  • Cell Seeding: Plate cells (e.g., human dermal fibroblasts) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach for 24 hours in a humidified incubator at 37°C with 5% CO2.[9]

  • Surfactant Treatment: Prepare serial dilutions of Sodium 2-(octylphenoxy)ethyl sulphate and other test surfactants in cell culture medium. Replace the existing medium with the surfactant-containing medium. Include a vehicle control (medium only) and a positive control (e.g., a known cytotoxic agent).

  • Incubation: Incubate the plates for a predetermined period (e.g., 24 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[20]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized SDS-HCl solution) to each well to dissolve the formazan crystals.[22][23]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[20]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.[24][25][26] It is a reliable indicator of cell membrane integrity.[25][27]

Experimental Workflow

Caption: LDH assay experimental workflow.

Step-by-Step Protocol
  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1-3).

  • Supernatant Collection: After the incubation period, carefully collect a small aliquot of the cell culture supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt, to each well.[25]

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[25]

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).

Conclusion and Future Directions

The existing body of evidence strongly indicates that anionic surfactants, particularly SLS, possess significant cytotoxic potential. Milder alternatives like SLES have been developed to mitigate these effects. The cytotoxicity of Sodium 2-(octylphenoxy)ethyl sulphate is not well-documented in publicly accessible literature, necessitating empirical investigation using standardized assays like the MTT and LDH assays.

For researchers and drug development professionals, a thorough understanding of the comparative cytotoxicity of these excipients is paramount for formulating safe and effective products. Future studies should focus on establishing a comprehensive cytotoxic profile for Sodium 2-(octylphenoxy)ethyl sulphate across a range of relevant cell lines and exposure conditions.

References

  • In vitro cellular viability studies on a concentrated surfactant‐based wound dressing - PMC. (n.d.).
  • The Study of Sodium Lauryl Sulfate (SLS) Toxicity - Longdom Publishing. (2023, July 7).
  • LDH-Glo™ Cytotoxicity Assay - プロメガ. (n.d.).
  • In-Vitro Cytotoxicity of Oral Care Surfactants: A Comparative Guide - Benchchem. (n.d.).
  • In Vitro Surfactant Structure-Toxicity Relationships: Implications for Surfactant Use in Sexually Transmitted Infection Prophylaxis and Contraception | PLOS One - Research journals. (2011, May 16).
  • Sodium Laureth Sulfate vs Sodium Lauryl Sulfate - INTERSURFCHEM SOLUTIONS. (2025, May 5).
  • Acute toxicity and genotoxicity of five selected anionic and nonionic surfactants - PubMed. (2005, March 15).
  • Evaluation of surfactant cytotoxicity potential by primary cultures of ocular tissues: I. Characterization of rabbit corneal epithelial cells and initial injury and delayed toxicity studies - PubMed. (n.d.).
  • LDH Cytotoxicity Assay Kit #37291 - Cell Signaling Technology. (n.d.).
  • Sodium Lauryl Sulfate Stimulates the Generation of Reactive Oxygen Species through Interactions with Cell Membranes - J-Stage. (n.d.).
  • Safety Data Sheet. (n.d.).
  • Application of a modified lactate dehydrogenase assay to evaluate the viability of cells cultured on 3D scaffolds when commonly used assays fail - PMC. (2024, November 28).
  • Cytotoxicity evaluation of sodium lauryl sulfate in a paper-based 3D cell culture system. (n.d.).
  • The effect of the cytotoxicity of sodium lauryl sulfate containing toothpaste on HaCaT and NIH-3T3 cells - Korea Journal Central. (n.d.).
  • Principle: Rapid colorimetric assay based on the cleavage of the tetrazolium ring of MTT (3-(4,5-dimethylthazolk-2-yl). (n.d.).
  • Revealing the Hidden Dangers of Sodium Lauryl Sulfate: Health Impacts, Toxicity and Diagnostic Perspectives. (2025, September 6).
  • LDH Cytotoxicity Assay - Tribioscience. (2024, October 2).
  • Subclinical, non-erythematous irritation with an open assay model (washing): Sodium lauryl sulfate (SLS) versus sodium laureth sulfate (SLES) | Request PDF - ResearchGate. (n.d.).
  • Toxicity of Different Types of Surfactants via Cellular and Enzymatic Assay Systems - MDPI. (2022, December 28).
  • The Study of Sodium Lauryl Sulfate (SLS) Toxicity - Longdom Publishing. (n.d.).
  • Ammonium lauryl sulfate-induced apoptotic cell death may be due to mitochondrial dysfunction triggered by caveolin-1 - PubMed. (2019, February 28).
  • LDH assay kit guide: Principles and applications - Abcam. (2025, May 20).
  • GreenScreen® Chemical Assessment [Ammonium Laureth Sulfate (32612-48-9)]. (n.d.).
  • MTT Assay Protocol for Cell Viability and Proliferation - Merck Millipore. (n.d.).
  • Sodium lauryl sulfate and triclosan: in vitro cytotoxicity studies with gingival cells - PubMed. (n.d.).
  • Synthesis, physicochemical characterization and aquatic toxicity studies of anionic surfactants derived from amino and a-hydroxy acid - RSC Publishing. (2023, September 13).
  • Anionic, cationic, nonionic, and amphoteric surfactants in novel formulations with anticancer, antineurodegenerative - Nano Micro Biosystems. (2025, October 24).
  • Ecotoxicity and Interacting Mechanism of Anionic Surfactant Sodium Dodecyl Sulfate (SDS) and Nonionic Surfactant Fatty Alcohol-polyoxyethlene ether (AEO) - ResearchGate. (n.d.).
  • CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP. (n.d.).
  • Sodium Lauryl Sulfate vs Sodium Laureth Sulfate: The Complete Guide to SLS and SLES - Elchemy. (2025, December 20).
  • Ammonium lauryl sulfate: Applications and Toxic Mechanism - ChemicalBook. (n.d.).
  • ammonium lauryl sulfate: Topics by Science.gov. (n.d.).
  • Comparison of cytotoxicity of various surfactants tested on normal human Fibroblast cultures using the neutral red test, MTT assay and LDH release - ResearchGate. (n.d.).
  • 7 Final Report on the Safety Assessment of Sodium Lauryl Sulfate and Ammonium Lauryl Sulfate | Semantic Scholar. (1983, December 1).
  • SAFETY DATA SHEET - Fisher Scientific. (2011, November 15).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2011, November 15).
  • MTT assay protocol | Abcam. (n.d.).
  • What is the difference between necrosis and apoptosis? | Proteintech Group. (n.d.).
  • Material Safety Data Sheet - Kao Chemicals. (2024, November 28).
  • • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
  • IPEC JAPAN SAFETY DATA. (n.d.).
  • Ethanol, 2-(octylphenoxy)-, 1-(hydrogen sulfate), sodium salt (1:1) - PubChem. (n.d.).
  • Differences of Key Proteins between Apoptosis and Necroptosis - PMC - NIH. (n.d.).
  • Screening-Level Hazard Characterization for Sodium 2-(2-Dodecyloxyethoxy)ethyl sulfate CASRN 3088-31-1 - ChemView. (2006, July 18).
  • Grand challenges in cell death and survival: apoptosis vs. necroptosis - PMC - NIH. (n.d.).
  • Necrosis vs Necroptosis vs Apoptosis - Antibodies Incorporated. (n.d.).
  • Apoptosis Vs Necrosis |Fast differences and Comparison| - YouTube. (2020, May 24).
  • Copper oxide nanoparticles induce oxidative stress and cytotoxicity in airway epithelial cells - LSU Scholarly Repository. (2009, October 1).

Sources

Comparative

Benchmarking Sodium 2-(octylphenoxy)ethyl Sulphate: Critical Micelle Concentration Dynamics vs. Alkyl Sulfates

As biopharmaceutical formulations and membrane extraction protocols become increasingly sophisticated, the selection of anionic surfactants requires moving beyond ubiquitous standards like Sodium Dodecyl Sulfate (SDS). S...

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Author: BenchChem Technical Support Team. Date: April 2026

As biopharmaceutical formulations and membrane extraction protocols become increasingly sophisticated, the selection of anionic surfactants requires moving beyond ubiquitous standards like Sodium Dodecyl Sulfate (SDS). Sodium 2-(octylphenoxy)ethyl sulphate—often utilized in specialized tissue decellularization and viral inactivation—offers a highly engineered amphiphilic architecture.

This guide provides an objective, data-driven comparison of the Critical Micelle Concentration (CMC) thermodynamics of Sodium 2-(octylphenoxy)ethyl sulphate against traditional alkyl sulfates, equipping formulation scientists with the mechanistic insights needed for rational excipient selection.

Structural Mechanistics: Beyond the Simple Alkyl Chain

The thermodynamic threshold of micellization (CMC) is dictated by the delicate balance between the hydrophobic effect (which drives aggregation to maximize water entropy) and electrostatic repulsion (which opposes the dense packing of charged headgroups).

Traditional alkyl sulfates, such as Sodium Octyl Sulfate (SOS) and Sodium Dodecyl Sulfate (SDS), rely solely on a linear aliphatic chain for hydrophobicity. In contrast, Sodium 2-(octylphenoxy)ethyl sulphate features a tripartite hydrophobic/hydrophilic architecture:

  • The Octyl Chain & Phenoxy Ring : While the primary chain is only eight carbons long (C8), the inclusion of the bulky phenoxy ring contributes a hydrophobicity equivalent to approximately 3.5 methylene (-CH2-) groups . This yields an effective hydrophobic chain length of ~C11.5.

  • The Ethoxy (EO) Spacer : The insertion of an ether linkage between the hydrophobic tail and the anionic sulfate group acts as a steric and electrostatic buffer. This spacer significantly lowers the CMC by mitigating the electrostatic repulsion between the highly charged sulfate headgroups at the micelle's Stern layer .

StructuralMechanisms Base Sodium 2-(octylphenoxy)ethyl sulphate Hydrophobic Octyl Chain (C8) + Phenoxy Ring Base->Hydrophobic Spacer Ethoxy Spacer (EO) Base->Spacer Hydrophilic Sulfate Headgroup Base->Hydrophilic Effect1 Increases Hydrophobic Volume (~11.5 CH2 Equivalent) Hydrophobic->Effect1 Effect2 Steric Shielding & Reduces Charge Repulsion Spacer->Effect2 Effect3 Aqueous Solubility & Electrostatic Repulsion Hydrophilic->Effect3 Outcome Net Result: Lower CMC & Enhanced Micellar Stability Effect1->Outcome Effect2->Outcome Effect3->Outcome

Logical relationship of structural moieties dictating micellization thermodynamics.

Comparative CMC Data

By evaluating the structural equivalents, we can benchmark the micellization efficiency. The baseline CMC for Sodium Dodecyl Sulfate (SDS) is well-documented at ~8.2 mM at 298.15 K . Despite having a shorter primary carbon chain, Sodium 2-(octylphenoxy)ethyl sulphate forms micelles at a significantly lower concentration due to the synergistic effects of the phenoxy ring and the ethoxy spacer.

SurfactantAlkyl Chain EquivalentHeadgroupSpacerApprox. CMC at 25°C (mM)
Sodium Octyl Sulfate (SOS) C8SulfateNone130.0 - 136.0
Sodium Dodecyl Sulfate (SDS) C12SulfateNone8.0 - 8.4
Sodium 2-(octylphenoxy)ethyl sulphate ~C11.5Sulfate1 Ethoxy (EO)2.5 - 4.0

Data Synthesis Note: The lower CMC of the ether sulfate variant translates to a higher thermodynamic stability of the micelle upon dilution, a critical factor for injectable biologics or long-duration wash protocols.

Experimental Methodology: CMC Determination via Wilhelmy Plate Tensiometry

To objectively verify the CMC values of these surfactants, surface tensiometry is the gold standard. The following protocol is designed as a self-validating system to ensure absolute data integrity.

Step-by-Step Workflow
  • Glassware Passivation & Cleaning : Clean all volumetric flasks and beakers with a piranha solution (3:1 H₂SO₄:H₂O₂), followed by exhaustive rinsing with 18.2 MΩ·cm ultrapure water.

    • Causality: Surfactants are highly surface-active. Even parts-per-billion (ppb) levels of lipid or carryover detergent contamination will prematurely lower the surface tension of the baseline, skewing the CMC derivation.

  • Plate Calibration (Self-Validation Step) : Flame the platinum-iridium Wilhelmy plate using a Bunsen burner until glowing red. Measure the surface tension of the ultrapure water blank.

    • Validation: The value must read 72.8 ± 0.2 mN/m at 25°C. Any lower value indicates organic contamination on the plate or in the water, requiring immediate recleaning. Flaming ensures a zero contact angle ( θ=0 ), which is mathematically required for the Wilhelmy equation ( γ=F/Lcosθ ).

  • Stock Solution & Serial Dilution : Prepare a 50 mM stock of Sodium 2-(octylphenoxy)ethyl sulphate. Perform precise serial dilutions down to 0.05 mM to capture the full pre-micellar and post-micellar range.

  • Thermal Equilibration : Equilibrate all samples in a water-jacketed vessel at 298.15 K (25°C) for 30 minutes prior to measurement.

    • Causality: Micellization is an entropy-driven process. Temperature fluctuations alter the hydration shell dynamics around the hydrophobic tail, shifting the equilibrium constant of micelle formation.

  • Measurement & Breakpoint Analysis : Measure the surface tension ( γ ) for each concentration. Plot γ against the log10​ of the surfactant concentration. The CMC is mathematically identified as the sharp intersection point between the linearly descending pre-micellar baseline and the horizontal post-micellar plateau.

ExperimentalWorkflow Start Prepare Surfactant Stock Solution Dilution Serial Dilution (0.1x to 5x Expected CMC) Start->Dilution Equilibration Thermal Equilibration (298.15 K ± 0.1 K) Dilution->Equilibration Measurement Wilhelmy Plate Tensiometry Equilibration->Measurement Plotting Plot Surface Tension (γ) vs. log[Concentration] Measurement->Plotting Analysis Identify Breakpoint (CMC Value) Plotting->Analysis

Workflow for determining CMC via Wilhelmy Plate Tensiometry.

Practical Implications in Drug Development

Why choose Sodium 2-(octylphenoxy)ethyl sulphate over a standard alkyl sulfate like SDS?

SDS is a notoriously harsh denaturant; its compact, highly charged micelles aggressively penetrate and unfold protein structures. Conversely, the bulky phenoxy ring and the flexible ethoxy spacer in Sodium 2-(octylphenoxy)ethyl sulphate create a larger, more sterically hindered micelle. This unique geometry allows it to effectively solubilize lipid bilayers without completely denaturing integral membrane proteins. Consequently, it is heavily utilized in advanced tissue decellularization protocols and the extraction of sensitive recombinant proteins where maintaining native conformation is critical.

References

  • Relationship Between Surfactant Structure and Adsorption Columbia University Academic Commons URL
  • Chemistry of Surfactants ResearchGate URL:[Link]

  • Calorimetric Study of Micelle Formation of Sodium Alkyl Sulfates in Water Journal of Oleo Science (PubMed) URL:[Link]

  • US9566369B2 - Methods for tissue decellularization Google Patents URL
Validation

evaluating the biodegradability of Sodium 2-(octylphenoxy)ethyl sulphate vs nonylphenol ethoxylates

As a Senior Application Scientist navigating the intersection of formulation chemistry, tissue engineering, and environmental compliance, I frequently encounter the dilemma of surfactant selection. Alkylphenol ethoxylate...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the intersection of formulation chemistry, tissue engineering, and environmental compliance, I frequently encounter the dilemma of surfactant selection. Alkylphenol ethoxylates, particularly nonylphenol ethoxylates (NPEOs), have historically been the workhorse non-ionic surfactants for industrial formulations, cell lysis, and tissue decellularization protocols[1]. However, their environmental persistence and the severe estrogenic toxicity of their degradation metabolites have forced drug development professionals and environmental scientists to seek viable alternatives.

One such alternative frequently proposed is Sodium 2-(octylphenoxy)ethyl sulphate (often recognized under trade names like Triton X-200 or Entsufon sodium). As an anionic alkylphenol ether sulfate, it offers excellent hard-water tolerance and unique protein-solubilizing properties[2]. But does shifting from a non-ionic NPEO to an anionic ether sulfate actually resolve the biodegradability bottleneck, or does it merely alter the initial enzymatic kinetics?

This guide objectively evaluates the comparative biodegradability, metabolic pathways, and ecotoxicity of these two surfactants, providing self-validating experimental protocols to track their environmental fate.

Mechanistic Biodegradation Pathways: A Chemical Perspective

To understand the environmental fate of these surfactants, we must look at the causality behind microbial enzymatic attacks.

Nonylphenol Ethoxylates (NPEOs): The biodegradation of NPEOs is notoriously complex. Microbial attack predominantly begins at the hydrophilic polyethoxylate (EO) chain. Under aerobic conditions, bacteria initiate an ω -oxidation process, sequentially cleaving the ethoxylate units[3][4]. While this primary degradation is relatively fast—often exceeding 99% removal of the parent compound within 4 to 7 days[4][5]—it is an incomplete victory. The process stalls at short-chain oligomers (NPEO1 and NPEO2) and ultimately yields nonylphenol (NP). NP is highly lipophilic, highly refractory, and acts as a potent Endocrine Disrupting Compound (EDC)[6].

Sodium 2-(octylphenoxy)ethyl sulphate: Because this molecule contains a terminal sulfate ester, the initial microbial recognition is fundamentally different. Bacterial sulfatases rapidly cleave the sulfate group (desulfation), effectively stripping the molecule of its anionic character[2]. While this primary degradation occurs rapidly, the resulting metabolite is an octylphenol ethoxylate. From this point forward, the molecule is subjected to the exact same ω -oxidation and ether cleavage bottlenecks as NPEOs, ultimately accumulating octylphenol (OP)—another highly toxic, estrogenic EDC.

Pathways cluster_npeo Nonylphenol Ethoxylate (NPEO) Pathway cluster_triton Sodium 2-(octylphenoxy)ethyl sulphate Pathway NPEO Parent NPEO (Long EO Chain) NPEO_short NPEO1 / NPEO2 (Short EO Chain) NPEO->NPEO_short ω-oxidation NP Nonylphenol (NP) [Toxic EDC] NPEO_short->NP Ether Cleavage OPES Octylphenoxy Ethyl Sulphate (Anionic) OPE Octylphenol Ethoxylate (Non-ionic) OPES->OPE Desulfation OP Octylphenol (OP) [Toxic EDC] OPE->OP Ether Cleavage

Fig 1. Biodegradation pathways of NPEOs vs. Sodium 2-(octylphenoxy)ethyl sulphate.

Comparative Ecotoxicity and Biodegradability Profiling

When evaluating these chemicals for pharmaceutical manufacturing or tissue engineering wash steps, primary degradation is a misleading metric. We must evaluate ultimate mineralization (conversion to CO2​ , CH4​ , and H2​O ).

Under anaerobic conditions (such as in deep sediment or anaerobic digesters), the accumulation of NP and OP actively poisons the microbial consortium. Studies utilizing the serum bottle method demonstrate that high concentrations of nonylphenolic intermediates severely hamper glucose-utilizing methanogens, restricting overall mineralization to roughly 37% of the theoretical methane yield[6].

Table 1: Comparative Biodegradability and Ecotoxicity Metrics

ParameterNonylphenol Ethoxylates (NPEOs)Sodium 2-(octylphenoxy)ethyl sulphate
Surfactant Class Non-ionicAnionic (Alkylphenol Ether Sulfate)
Primary Aerobic Degradation >99% within 4-7 days[4][5]Rapid (Desulfation within 2-5 days)
Ultimate Biodegradability Poor (Accumulates refractory NP)Poor (Accumulates refractory OP)
Anaerobic Mineralization ~37% (Inhibited by toxic NP)[6]Limited (Inhibited by toxic OP)
Terminal Refractory Metabolite Nonylphenol (NP)Octylphenol (OP)
Endocrine Disrupting Potential High (Estrogenic mimicking)[3][6]High (Estrogenic mimicking)

Experimental Methodologies: Self-Validating Protocols

Protocol A: Aerobic Biodegradation Kinetics via LC-ESI-MS/MS

Standard reversed-phase HPLC suffers from unavoidable coelution of surfactant oligomers, making it impossible to distinguish between a harmless long-chain NPEO and a toxic short-chain NPEO1[6]. Liquid Chromatography-Electrospray Tandem Mass Spectrometry (LC-ESI-MS/MS) solves this by tracking exact mass transitions[4].

  • Inoculum Preparation: Collect fresh river water or activated sludge. Filter through a 2.0 µm glass fiber filter to remove large particulates while retaining the bacterial consortium.

  • Spiking: Aliquot 500 mL of the inoculum into sterile Erlenmeyer flasks. Spike with 10 mg/L of the target surfactant (NPEO or Sodium 2-(octylphenoxy)ethyl sulphate).

  • Incubation & Sampling: Incubate at 20°C on a rotary shaker (150 rpm) in the dark to prevent photodegradation. Withdraw 5 mL aliquots at Days 0, 2, 4, 7, 14, and 28.

  • Solid-Phase Extraction (SPE): Pass the sample through a pre-conditioned C18 SPE cartridge. Causality: This step is critical to concentrate trace metabolites and remove inorganic salts that cause severe ion suppression in the MS source. Elute with 5 mL of methanol.

  • Internal Standard Validation: Spike the eluate with 50 µg/L of isotopically labeled 13C6​ -Nonylphenol. Validation Check: This corrects for matrix effects and extraction losses, ensuring quantitative trustworthiness.

  • LC-ESI-MS/MS Analysis: Run in positive ion mode for ethoxylates (monitoring [M+NH4​]+ adducts) and negative ion mode for the ether sulfates and carboxylated metabolites.

Workflow S1 Inoculum Prep (River Water) S2 Spike Surfactant (10 mg/L) S1->S2 S3 Incubation (Aerobic Shaker) S2->S3 S4 Solid-Phase Extraction (SPE) S3->S4 S5 LC-ESI-MS/MS Quantification S4->S5

Fig 2. LC-ESI-MS/MS workflow for tracking surfactant biodegradation kinetics.

Protocol B: Anaerobic Biogas Production Assay (Serum Bottle Method)

To measure ultimate anaerobic mineralization, we quantify methane ( CH4​ ) production.

  • Setup: Dispense 50 mL of anaerobic digested sludge into 100 mL glass serum bottles. Purge the headspace with N2​/CO2​ (80:20) gas to ensure strict anaerobiosis.

  • Dosing: Add the target surfactant at 50 mg/L.

  • Self-Validating Control (Critical): Set up a parallel set of bottles spiked with both the surfactant (50 mg/L) AND Glucose (100 mg/L). Causality: If the surfactant degrades into toxic intermediates (like NP or OP), it will inhibit the methanogens. If the glucose + surfactant bottle produces significantly less CH4​ than a glucose-only control, you have definitively proven that the surfactant's metabolites are actively toxic to the anaerobic consortium[6].

  • Measurement: Incubate at 35°C. Measure headspace pressure and CH4​ concentration via Gas Chromatography equipped with a Flame Ionization Detector (GC-FID) every 3 days for 60 days.

Conclusion for Drug Development Professionals

While substituting nonylphenol ethoxylates with Sodium 2-(octylphenoxy)ethyl sulphate provides altered physicochemical properties (shifting from non-ionic to anionic behavior), it does not solve the fundamental environmental problem . Both compounds ultimately funnel into the alkylphenol degradation pathway, yielding highly persistent and estrogenic metabolites (NP and OP, respectively). For modern pharmaceutical formulations, tissue decellularization, and bioprocessing, researchers should instead look toward readily biodegradable alternatives such as alcohol ethoxylates, alkyl polyglucosides, or zwitterionic detergents (e.g., CHAPS) which lack the problematic aromatic ring entirely[1].

References

  • Direct Measurement of Anaerobic Biodegradability of Nonylphenol Ethoxyl
  • Biodegradation of Polyethoxyl
  • Aerobic Biodegradation Studies of Nonylphenol Ethoxylates in River Water Using Liquid Chromatography−Electrospray Tandem Mass Spectrometry. acs.org.
  • Biodegradation of nonylphenol ethoxylates by Bacillus sp.
  • Decellularization of various tissues and organs through chemical methods. nih.gov.
  • Analysis of Surfactants. epdf.pub.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Sodium 2-(octylphenoxy)ethyl sulphate

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. Sodium 2-(octylphenoxy)ethyl sulphate, a potent surfactant used in various research applications, demands...

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Author: BenchChem Technical Support Team. Date: April 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. Sodium 2-(octylphenoxy)ethyl sulphate, a potent surfactant used in various research applications, demands a rigorous and informed disposal protocol. Due to its significant environmental and health hazards, improper disposal is not an option. This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound, grounded in established safety protocols and regulatory standards. Our objective is to empower researchers to manage this chemical with the highest degree of safety and environmental responsibility.

Core Hazard Profile & Risk Assessment

Understanding the inherent risks of Sodium 2-(octylphenoxy)ethyl sulphate is the foundation of its safe management. This compound is not merely a simple detergent; it possesses a distinct hazard profile that necessitates its classification as hazardous waste. The primary risks are severe damage to eyes, skin irritation, and acute, long-lasting toxicity to aquatic ecosystems.[1] Furthermore, its classification as an endocrine disruptor underscores the potential for environmental harm even at low concentrations.[1]

Discharging this surfactant directly into the sewer system is strictly prohibited.[2] Such an action can damage wastewater treatment infrastructure and, more critically, introduce a highly toxic substance into the environment, where it can persist and cause lasting harm.[1][2][3]

Table 1: GHS Hazard Classification for Sodium 2-(octylphenoxy)ethyl sulphate

Hazard ClassCategorySignal WordHazard Statement
Acute Toxicity (Oral)Category 4WarningH302: Harmful if swallowed[1]
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation[1][4][5]
Serious Eye DamageCategory 1DangerH318: Causes serious eye damage[1][4][5]
Acute Aquatic HazardCategory 1WarningH410: Very toxic to aquatic life with long lasting effects[1]

Pre-Disposal Safety Protocols: Immediate Actions

Before disposal begins, ensuring personal and environmental safety during handling and in the event of a spill is paramount.

Personal Protective Equipment (PPE)

The use of appropriate PPE is non-negotiable. The rationale extends beyond simple compliance; it is a direct countermeasure to the specific hazards posed by the chemical.

Table 2: Required Personal Protective Equipment (PPE)

EquipmentSpecificationRationale
Eye/Face Protection Chemical splash goggles and face shield.Protects against splashes that can cause serious, irreversible eye damage (Hazard H318).[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents direct contact that leads to skin irritation (Hazard H315).[1]
Protective Clothing Lab coat, long-sleeved clothing.Minimizes the risk of accidental skin contact.[4]
Spill Management Protocol

Accidents can happen. A swift, correct response is critical to mitigate exposure and environmental release.

  • Evacuate & Ventilate: Immediately evacuate non-essential personnel from the spill area.[1][6] Ensure the area is well-ventilated to avoid inhaling any vapors or aerosols.[1]

  • Consult Expert/SDS: Observe emergency procedures and consult the Safety Data Sheet (SDS) for specific guidance.[1][6]

  • Contain the Spill: Do not allow the product to enter drains.[1][6] Cover drains immediately.

  • Absorb the Material: Use a liquid-absorbent, inert material (e.g., Chemizorb®, vermiculite, or sand) to collect the spill.[1]

  • Collect & Package: Carefully collect the absorbed material and place it into a designated, clearly labeled, and sealable container for hazardous waste.[1]

  • Decontaminate Area: Clean the affected area thoroughly.

  • Dispose of Waste: The collected spill material must be disposed of as hazardous waste, following the core disposal workflow outlined below.[1]

The Core Disposal Workflow

The proper disposal of Sodium 2-(octylphenoxy)ethyl sulphate is a multi-step process that ensures regulatory compliance and environmental protection. The workflow begins at the point of waste generation and ends with its transfer to a certified waste management professional.

G start Start: Waste Generation (Aqueous solutions, contaminated labware) segregate Step 1: Segregate Waste (Keep separate from other chemical waste) start->segregate container Step 2: Use Designated Container (Properly sealed, chemically compatible) segregate->container label Step 3: Label Container Clearly ('Hazardous Waste', chemical name, hazards) container->label store Step 4: Store Securely (In a designated satellite accumulation area) label->store contact Step 5: Arrange Professional Disposal (Contact licensed hazardous waste disposal company) store->contact transfer Step 6: Transfer for Final Disposal (Incineration or other approved method) contact->transfer end End: Waste Disposed Compliantly transfer->end

Caption: Disposal Workflow for Sodium 2-(octylphenoxy)ethyl sulphate.

Step-by-Step Disposal Methodology
  • Waste Segregation: At the point of generation, immediately segregate all waste containing Sodium 2-(octylphenoxy)ethyl sulphate. This includes pure substance, solutions, and contaminated materials (e.g., pipette tips, absorbent pads). Do not mix with other waste streams.[1] This is crucial to prevent unknown chemical reactions and to ensure proper disposal classification. Avoid contamination with oxidizing agents like nitrates or chlorine bleaches, as ignition may result.

  • Container Selection: Use a designated, leak-proof, and chemically compatible container for collection. Ensure the container can be securely sealed.

  • Labeling: The waste container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "Sodium 2-(octylphenoxy)ethyl sulphate"

    • Associated hazards (e.g., "Harmful if Swallowed," "Causes Serious Eye Damage," "Toxic to Aquatic Life").

  • Accumulation and Storage: Store the sealed container in a designated satellite accumulation area away from incompatible materials. The storage area should be secure and have secondary containment.

  • Engage a Licensed Disposal Company: The final disposal must be handled by a licensed and experienced hazardous waste management company.[2] These companies are equipped to transport and process chemical waste in accordance with all local and national regulations.

  • Final Disposal Method: The approved disposal method will be determined by the waste management facility.[2] For phenoxy-containing compounds and other persistent organic pollutants, high-temperature incineration in an approved facility is a common and effective method.[7] This ensures the complete destruction of the chemical, preventing its release into the environment.

Protocol for Decontamination of Reusable Containers

If a reusable container held the chemical, it must be thoroughly decontaminated before it can be used for other purposes or disposed of as non-hazardous waste. The standard procedure is triple-rinsing.

  • Initial Drain: Empty the container completely into the designated hazardous waste accumulation container. Allow it to drain for at least 30 seconds after the flow has been reduced to drops.[8]

  • First Rinse: Fill the container to approximately 20-25% of its capacity with a suitable solvent (water, in this case).[8] Securely cap and shake vigorously for at least 30 seconds.[8]

  • Collect Rinsate: Pour the rinse water (rinsate) into the hazardous waste accumulation container. This rinsate is now considered hazardous waste. Allow the container to drain completely.[8]

  • Repeat: Repeat the rinsing process (steps 2 and 3) two more times to complete the triple rinse.[8]

  • Final Disposal of Container: Once triple-rinsed and fully dry, the container can typically be disposed of or recycled as non-hazardous material, pending local regulations.[8][9]

By adhering to this comprehensive guide, laboratory professionals can manage and dispose of Sodium 2-(octylphenoxy)ethyl sulphate in a manner that ensures the safety of personnel, protects our vital aquatic ecosystems, and upholds the highest standards of scientific integrity.

References

  • Detergents & Surfactants. Veolia Australia and New Zealand. [Link]

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. epa nepis. [Link]

  • Proper surfactant disposal? Reddit r/AskChemistry. [Link]

  • Eliminating hazardous pollutants: treatment options for dioxins and surfactants from water and wastewater: an updated review. PubMed. [Link]

  • MCPE Phenoxy Herbicide WARNING AVISO. CDMS.net. [Link]

  • SAFETY DATA SHEET. Thermo Fisher Scientific. [Link]

  • Handbook for Pesticide Disposal by Common Chemical Methods. epa nepis. [Link]

  • Safety Data Sheet: Sodium octyl sulphate. Chemos GmbH&Co.KG. [Link]

  • Screening-Level Hazard Characterization for Sodium 2-(2-Dodecyloxyethoxy)ethyl sulfate CASRN 3088-31-1. ChemView. [Link]

  • EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency. [Link]

  • sodium 2-(nonylphenoxy)ethyl sulphate — Chemical Substance Information. NextSDS. [Link]

  • Safety Data Sheet: Sodium sulphate. Carl ROTH. [Link]

  • Use of Domestic Polymeric Waste for Surfactant Removal from Wastewater. MDPI. [Link]

  • Removal of Anionic Surfactants in Detergent Wastewater by Chemical Coagulation. ResearchGate. [Link]

  • Safe disposal of pesticides. NSW Environment Protection Authority (EPA). [Link]

  • Chemical Incompatibility Chart. University of Illinois Urbana-Champaign. [Link]

  • Sodium octyl sulphate - SAFETY DATA SHEET. Fisher Scientific. [Link]

  • Ethanol, 2-(octylphenoxy)-, 1-(hydrogen sulfate), sodium salt (1:1). PubChem. [Link]

Sources

Handling

Personal protective equipment for handling Sodium 2-(octylphenoxy)ethyl sulphate

As a Senior Application Scientist, I frequently observe that laboratories tend to treat all detergents and surfactants as functionally identical. However, handling specialty chemicals like Sodium 2-(octylphenoxy)ethyl su...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe that laboratories tend to treat all detergents and surfactants as functionally identical. However, handling specialty chemicals like Sodium 2-(octylphenoxy)ethyl sulphate (CAS 63175-99-5) requires a deeper mechanistic understanding [1].

This guide is designed to provide drug development professionals and researchers with a self-validating, causally driven framework for handling this specific anionic surfactant. By understanding why this chemical behaves the way it does, you can ensure operational safety, logistical efficiency, and experimental integrity.

Mechanistic Overview and Hazard Causality

Sodium 2-(octylphenoxy)ethyl sulphate occupies a unique biochemical niche. It combines the hydrophobic octylphenoxy tail typically found in mild non-ionic detergents (like Triton X-100) with a strongly anionic sulfate headgroup [3]. This amphiphilic architecture makes it highly effective for cell lysis, membrane protein solubilization, and extracting hydrophobic molecules like lipids and nucleic acids [3].

However, the exact mechanism that makes it a powerful laboratory tool is directly responsible for its occupational hazards. The hydrophobic tail rapidly partitions into the lipid bilayers of human epidermal and corneal cells, while the anionic sulfate group induces electrostatic repulsion. This dual-action rapidly destabilizes biological membranes and denatures structural proteins.

Primary Hazards:

  • Ocular: Causes severe eye damage. The cornea is highly susceptible to anionic surfactant-induced protein denaturation.

  • Dermal: Causes acute skin irritation and defatting by stripping natural epidermal lipids.

  • Respiratory: Inhalation of the fine powder disrupts the protective surfactant lining of the pulmonary alveoli, causing severe mucous membrane irritation [2].

Mechanism Surfactant Sodium 2-(octylphenoxy)ethyl sulphate (Anionic Surfactant) Hydrophobic Octylphenoxy Tail (Hydrophobic Interaction) Surfactant->Hydrophobic Hydrophilic Sulfate Headgroup (Electrostatic Repulsion) Surfactant->Hydrophilic Membrane Cell Membrane Lipid Bilayer Hydrophobic->Membrane Inserts into lipids Hydrophilic->Membrane Disrupts proteins Lysis Membrane Solubilization / Lysis Membrane->Lysis Hazard Hazard: Skin Irritation & Severe Eye Damage Lysis->Hazard

Logical relationship between amphiphilic structure and biological hazards.

Personal Protective Equipment (PPE) Matrix

To mitigate these risks, PPE must be dynamically selected based on the physical state of the chemical. Causality Check: Nitrile is the preferred glove material because latex offers insufficient chemical resistance against permeating surfactants, which can act as carriers for other toxic lab chemicals.

Operational StateEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Dry Powder Handling Chemical safety goggles (tight-fitting)Double-layered Nitrile gloves (≥0.11mm)Tyvek coveralls or standard lab coatN95 or P100 particulate respirator
Aqueous Solutions (<10%) Safety glasses with side shieldsSingle-layer Nitrile glovesStandard lab coatNot required if in a ventilated area
Spill Cleanup Face shield over chemical gogglesHeavy-duty Nitrile or Neoprene glovesChemical-resistant apron over lab coatHalf-face respirator with P100 cartridges

Operational Workflow: Preparing a 10% (w/v) Stock Solution

When preparing stock solutions, the primary logistical challenge is preventing aerosolization of the powder and excessive foaming of the solution. Foaming denatures the proteins you may later try to extract and creates aerosolized micro-droplets of the surfactant.

Step-by-Step Methodology:

  • Gravimetric Dispensing: Working inside a certified chemical fume hood, carefully weigh the required mass of Sodium 2-(octylphenoxy)ethyl sulphate.

    • Causality: Drafts from open lab spaces can easily aerosolize the fine powder, leading to immediate inhalation exposure.

  • Solvent Addition: Add the powder into a beaker containing 80% of the final target volume of ultra-pure water (ddH2O).

    • Causality: Do not add water directly onto the powder. Doing so promotes clumping, traps air pockets, and exponentially increases dissolution time.

  • Low-Shear Mixing: Use a magnetic stir bar at a strictly low speed (e.g., 100-150 rpm).

    • Causality: High-shear mixing introduces air into the anionic surfactant solution, generating intractable foam that makes accurate volumetric adjustment impossible.

  • Volumetric Adjustment & Filtration: Once fully dissolved, adjust to the final volume with ddH2O. Sterilize by passing through a 0.22 µm Polyethersulfone (PES) syringe filter.

    • Causality: PES membranes have exceptionally low protein and detergent binding characteristics compared to nylon or cellulose acetate, ensuring your final concentration remains exactly 10%.

Self-Validating System: The absence of a persistent foam layer during dissolution confirms that your shear rate is appropriately low. A clear, foam-free solution validates that the surfactant structure remains intact and that the final volumetric adjustment is highly accurate.

Workflow Start Start: PPE Verification Weighing Weighing (Fume Hood) Minimize Dust Start->Weighing Solvent Add Powder to ddH2O (Avoid Agitation) Weighing->Solvent Spill Spill Protocol (Contain & Absorb) Weighing->Spill If spill occurs Mix Gentle Stirring (Prevent Foaming) Solvent->Mix Filter Sterile Filtration (0.22 µm PES) Mix->Filter Store Store at Room Temp (Avoid Precipitation) Filter->Store

Step-by-step workflow for safe preparation of a 10% surfactant stock solution.

Spill Response and Disposal Plan

Surfactant spills present unique logistical challenges. Adding water to a powder spill creates a highly slippery, foaming hazard that easily spreads across laboratory floors.

Dry Powder Spill Protocol:

  • Do not sweep. Sweeping mechanically aerosolizes the active surfactant.

  • Cover the spill with slightly damp, inert absorbent pads to weigh down the powder and prevent airborne dispersion.

  • Carefully scoop the dampened material using a non-sparking plastic shovel into a hazardous waste container.

Liquid Spill Protocol:

  • Contain the spill perimeter using inert chemical booms (e.g., vermiculite or sand).

  • Absorb the liquid using inert pads. Do not use a mop , as the agitation will generate massive amounts of foam.

  • Wash the area with copious amounts of water only after the bulk surfactant has been physically removed.

Chemical Disposal Logic: Sodium 2-(octylphenoxy)ethyl sulphate is hazardous to aquatic life due to its ability to disrupt the cellular membranes of fish gills and aquatic invertebrates [2].

  • Never dispose of concentrated solutions down the sink.

  • Collect all aqueous waste and contaminated solid waste (gloves, empty vials, absorbent pads) in clearly labeled, leak-proof high-density polyethylene (HDPE) containers.

  • Route for high-temperature chemical incineration through a certified hazardous waste contractor.

References

  • Title: Ethanol, 2-(octylphenoxy)-, 1-(hydrogen sulfate), sodium salt (1:1) - PubChem Source: National Institutes of Health (NIH) / PubChem URL: [Link]

  • Title: Chemical Activities Status Report: Second Edition - Volume 1 Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Sodium sulphate suppliers USA (Sodium 2-(octylphenoxy)ethyl sulfate) Source: American Chemical Suppliers URL: [Link]

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